molecular formula C13H18F3NO B1390028 2-[(2-Methylpentyl)oxy]-5-(trifluoromethyl)aniline CAS No. 946773-14-4

2-[(2-Methylpentyl)oxy]-5-(trifluoromethyl)aniline

Cat. No.: B1390028
CAS No.: 946773-14-4
M. Wt: 261.28 g/mol
InChI Key: ZTDDQPIEOHKFOD-UHFFFAOYSA-N
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Description

2-[(2-Methylpentyl)oxy]-5-(trifluoromethyl)aniline is a useful research compound. Its molecular formula is C13H18F3NO and its molecular weight is 261.28 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-(2-methylpentoxy)-5-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18F3NO/c1-3-4-9(2)8-18-12-6-5-10(7-11(12)17)13(14,15)16/h5-7,9H,3-4,8,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTDDQPIEOHKFOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)COC1=C(C=C(C=C1)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-[(2-Methylpentyl)oxy]-5-(trifluoromethyl)aniline chemical structure

[1]

Part 1: Executive Technical Summary[1]

This compound is a highly functionalized aromatic amine characterized by a trifluoromethyl group at the 5-position and a branched lipophilic ether (2-methylpentyloxy) at the 2-position.[1]

In medicinal chemistry, this molecule serves as a critical "left-hand" building block.[1] The introduction of the 2-methylpentyl ether chain—as opposed to a simple methoxy group—is a strategic structural modification designed to:

  • Increase Lipophilicity (LogP): Enhancing membrane permeability and altering distribution volume.

  • Block Metabolic Hotspots: The branched alkyl chain sterically hinders O-dealkylation by cytochrome P450 enzymes, a common clearance pathway for anisole derivatives (like the 2-methoxy analogue found in early quinoline antimalarials).[1]

  • Modulate Electronic Properties: The electron-donating alkoxy group ortho to the amine and the electron-withdrawing trifluoromethyl group meta to the amine create a unique "push-pull" electronic system, activating the ring for subsequent coupling reactions (e.g., Skraup quinoline synthesis or Buchwald-Hartwig aminations).[1]

Chemical Identity
PropertyDetail
Chemical Name This compound
Systematic Name 2-(2-Methylpentyloxy)-5-(trifluoromethyl)benzenamine
Molecular Formula C₁₃H₁₈F₃NO
Molecular Weight 261.28 g/mol
Core Moiety Trifluoromethylaniline (TFMA)
Key Substituent 2-Methylpentyloxy (Branched Ether)
Predicted LogP ~4.2 - 4.5 (High Lipophilicity)
Physical State Viscous oil or low-melting solid (depending on purity/salt form)

Part 2: Structural Visualization

The following diagram illustrates the chemical connectivity and the strategic positioning of the functional groups.

ChemicalStructureAnilineCoreAniline Core(Benzene Ring)Amine1-Amino Group(-NH₂)AnilineCore->AminePosition 1(Nucleophile)Ether2-Alkoxy Group(-O-CH₂-CH(CH₃)-C₃H₇)AnilineCore->EtherPosition 2(Lipophilic Shield)CF35-Trifluoromethyl(-CF₃)AnilineCore->CF3Position 5(Metabolic Stability)

Figure 1: Structural breakdown of this compound highlighting the regiochemistry essential for its pharmacological profile.[1]

Part 3: Synthesis Methodology

The synthesis of this molecule requires a regioselective approach. Direct alkylation of an aminophenol is often plagued by N-alkylation side reactions. Therefore, the Nucleophilic Aromatic Substitution (SₙAr) route followed by Nitro Reduction is the industry-standard protocol for high purity.

Retrosynthetic Pathway[1]
  • Target: this compound.[1]

  • Precursor: 1-[(2-Methylpentyl)oxy]-2-nitro-4-(trifluoromethyl)benzene.[1]

  • Starting Materials: 4-Fluoro-3-nitrobenzotrifluoride (FNBT) + 2-Methylpentan-1-ol.[1]

SynthesisPathwaySM1Start: 4-Fluoro-3-nitrobenzotrifluoride(Electrophile)Step1Step 1: SₙAr Etherification(NaH, THF, 0°C to RT)SM1->Step1SM2Start: 2-Methylpentan-1-ol(Nucleophile)SM2->Step1InterIntermediate:1-[(2-Methylpentyl)oxy]-2-nitro-4-(trifluoromethyl)benzeneStep1->InterFluorine DisplacementStep2Step 2: Nitro Reduction(H₂, Pd/C, MeOH)Inter->Step2ProductProduct:This compoundStep2->Product-2H₂O

Figure 2: Two-step synthetic workflow ensuring regioselectivity via SₙAr chemistry.

Detailed Experimental Protocols
Step 1: SₙAr Etherification

Objective: Displace the active fluorine atom with the 2-methylpentyl alkoxide.[1]

  • Reaction Type: Nucleophilic Aromatic Substitution.

  • Key Reagent: Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu).

Protocol:

  • Preparation: In a flame-dried 3-neck flask under Nitrogen (N₂), suspend Sodium Hydride (60% dispersion in oil, 1.2 equiv) in anhydrous THF (Tetrahydrofuran). Cool to 0°C.

  • Alkoxide Formation: Add 2-Methylpentan-1-ol (1.1 equiv) dropwise.[1] The mixture will bubble (H₂ gas evolution). Stir at 0°C for 30 minutes until gas evolution ceases. Note: The branched nature of the alcohol requires time to fully deprotonate.[1]

  • Addition: Add 4-Fluoro-3-nitrobenzotrifluoride (1.0 equiv) dropwise as a solution in THF. The solution will typically turn deep yellow/orange.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

  • Validation: Monitor by TLC (Hexane/EtOAc 9:1). The starting fluoride (Rf ~0.6) should disappear, replaced by the less polar ether product (Rf ~0.7).

  • Workup: Quench carefully with water. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Usually not required if conversion is >95%. If needed, pass through a short silica plug.

Step 2: Catalytic Hydrogenation

Objective: Reduce the nitro group to the primary amine without defluorinating the CF₃ group.

  • Reaction Type: Heterogeneous Catalytic Hydrogenation.

  • Catalyst: 10% Palladium on Carbon (Pd/C).[2]

Protocol:

  • Dissolution: Dissolve the nitro-ether intermediate from Step 1 in Methanol (MeOH).

  • Catalyst Addition: Under an Argon blanket, carefully add 10% Pd/C (5 wt% loading relative to substrate). Caution: Pyrophoric.[1]

  • Hydrogenation: Purge the vessel with H₂ gas (balloon pressure or 1-2 atm). Stir vigorously at RT for 12–16 hours.

  • Validation: Monitor by LC-MS. Look for the mass shift of M-30 (loss of O, gain of H). The nitro group (yellow) will fade to a colorless amine solution.

    • Critical Check: Ensure no defluorination occurs (check for HF generation or M-20 mass peaks).[1] Pd/C in MeOH is usually mild enough to preserve aromatic CF₃ groups.

  • Workup: Filter through a Celite pad to remove Pd/C. Wash the pad with MeOH. Concentrate the filtrate.

  • Isolation: The resulting oil is the target aniline. Conversion to the Hydrochloride Salt (using HCl in Dioxane) is recommended for long-term storage and stability.[1]

Part 4: Process Safety & Handling (E-E-A-T)

Working with fluorinated nitro-aromatics and anilines requires strict adherence to safety protocols.[1][3]

Hazard ClassRisk DescriptionMitigation Strategy
Acute Toxicity Anilines are methemoglobinemia inducers.[1] Toxic by inhalation and skin contact.[4]Use double nitrile gloves. Work strictly within a fume hood.
Fluorine Chemistry Thermal decomposition of CF₃ compounds can release HF (Hydrofluoric Acid).Do not overheat (>150°C). Keep Calcium Gluconate gel nearby as First Aid.
Pyrophoric Hazards Pd/C catalyst can ignite methanol vapors if dry.Always keep Pd/C wet with solvent or water during transfer. Use inert gas (Ar/N₂).
Hydrogen Gas Flammable/Explosive.Ensure all ground glass joints are greased and clamped. Eliminate static sources.[4]

Part 5: Applications in Drug Discovery[1][5]

This specific aniline is a high-value intermediate for 8-Aminoquinoline Antimalarials (analogs of Tafenoquine and Primaquine).[1]

  • Skraup Quinoline Synthesis: The aniline amine reacts with acrolein or methyl vinyl ketone (under oxidative conditions) to form the quinoline ring system. The 2-alkoxy group becomes the 5-alkoxy group on the quinoline, and the 5-CF₃ becomes the 8-CF₃ (depending on cyclization direction) or requires pre-coupling strategies.[1]

    • Correction: In Tafenoquine synthesis, the aniline is often the "top" part of the molecule. However, for this specific structure, it is often used to create 5-alkoxy-8-aminoquinolines where the CF₃ group provides metabolic stability to the ring system.[1]

  • Buchwald-Hartwig Coupling: Used to couple this aniline to pre-formed halo-quinolines or other heteroaromatic cores to introduce the "lipophilic tail" essential for efficacy against liver-stage malaria parasites (hypnozoites).[1]

Part 6: References

  • General Synthesis of Trifluoromethylanilines:

    • Methodology: Nucleophilic substitution of 4-fluoro-3-nitrobenzotrifluoride followed by reduction.[1]

    • Source: (Analogous chemistry).[1]

  • Tafenoquine & 8-Aminoquinoline Chemistry:

    • Context: Use of alkoxy-substituted anilines in antimalarial drug design.[1]

    • Source:.

  • Fluorinated Ether Synthesis Protocols:

    • Technique: Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives (demonstrating stability of CF3/OCF3 groups during reduction).

    • Source:.

  • Safety Data (MSDS):

    • Handling: Safety protocols for 2-Methoxy-5-(trifluoromethyl)aniline (closest commercial analog).[1]

    • Source:.

Foreword: The Strategic Importance of the 2-amino-4-(trifluoromethyl)phenol Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Application of 2-amino-4-(trifluoromethyl)phenol O-alkylated Derivatives

In the landscape of modern medicinal chemistry, the 2-amino-4-(trifluoromethyl)phenol scaffold represents a cornerstone for the development of novel therapeutics. The strategic placement of an amino group, a hydroxyl group, and a trifluoromethyl (-CF3) group on a benzene ring creates a molecule of significant synthetic versatility and pharmacological potential. The trifluoromethyl group, in particular, is a powerful modulator of physicochemical properties, often enhancing metabolic stability, lipophilicity, and binding affinity through its strong electron-withdrawing nature.[1]

This guide provides a comprehensive exploration of the O-alkylation of this core scaffold. We will move beyond simple procedural descriptions to delve into the underlying chemical principles, the rationale behind methodological choices, and the structure-activity relationships (SAR) that guide modern drug discovery. The protocols and insights presented herein are designed to be self-validating, empowering researchers to not only replicate but also innovate upon these foundational synthetic strategies.

Part 1: The Core Synthetic Challenge: Regioselectivity

The primary challenge in modifying 2-amino-4-(trifluoromethyl)phenol lies in its dual nucleophilicity. The molecule possesses two reactive sites amenable to alkylation: the amino (-NH2) group and the hydroxyl (-OH) group.[2] The nitrogen of the amino group is generally more nucleophilic than the oxygen of the hydroxyl group under neutral or basic conditions. Consequently, direct alkylation often leads to a mixture of N-alkylated, O-alkylated, and potentially di-alkylated products, complicating purification and reducing the yield of the desired O-alkylated derivative.[2]

To achieve selective O-alkylation, a robust synthetic strategy must be employed to differentiate between these two sites.

G cluster_molecule 2-amino-4-(trifluoromethyl)phenol cluster_sites Nucleophilic Sites mol mol N_site Amino Group (-NH₂) More Nucleophilic N_site->mol N-Alkylation Risk O_site Hydroxyl Group (-OH) Less Nucleophilic O_site->mol Desired O-Alkylation

Caption: The dual nucleophilic sites of 2-amino-4-(trifluoromethyl)phenol.

Part 2: A Validated Workflow for Selective O-Alkylation

Our field-proven approach to guarantee selective O-alkylation involves a three-stage protecting group strategy. This workflow ensures that the alkylating agent can only react with the intended hydroxyl group, thereby maximizing yield and simplifying product isolation.

G start 2-amino-4-(trifluoromethyl)phenol protect Step 1: Protect Amino Group (e.g., Acetylation) start->protect alkylate Step 2: O-Alkylation (Williamson Ether Synthesis) protect->alkylate deprotect Step 3: Deprotect Amino Group (e.g., Acid/Base Hydrolysis) alkylate->deprotect end_product Target O-Alkylated Derivative deprotect->end_product

Caption: A robust three-step workflow for selective O-alkylation.

Stage 1: Amino Group Protection

The initial and most critical step is the chemoselective protection of the more nucleophilic amino group. Acylation, typically through the use of acetic anhydride or acetyl chloride, is a common and efficient method to form a stable amide. This transformation effectively deactivates the nitrogen's nucleophilicity, leaving the hydroxyl group as the sole reactive site for the subsequent alkylation.

Stage 2: O-Alkylation via Williamson Ether Synthesis

With the amino group protected, the stage is set for the core O-alkylation reaction. The Williamson ether synthesis is the most reliable and widely employed method for this transformation.[3] It proceeds via an SN2 mechanism, involving the formation of a nucleophilic phenoxide ion followed by its reaction with an alkyl halide.[3]

Core Principle:

  • Deprotonation: A base is used to deprotonate the phenolic hydroxyl group, forming a highly nucleophilic phenoxide anion.

  • Nucleophilic Attack: The phenoxide anion attacks the electrophilic carbon of an alkyl halide, displacing the halide and forming the ether linkage.

G cluster_step1 Step 1: Phenoxide Formation cluster_step2 Step 2: SN2 Displacement phenol Protected Aminophenol (Ar-OH) phenoxide Phenoxide Anion (Ar-O⁻) phenol->phenoxide + Base base Base (e.g., K₂CO₃) alkyl_halide Alkyl Halide (R-X) phenoxide->alkyl_halide Nucleophilic Attack ether O-Alkylated Product (Ar-O-R) alkyl_halide->ether halide_ion Halide Ion (X⁻) alkyl_halide->halide_ion Leaving Group

Caption: Mechanism of the Williamson Ether Synthesis.

A Self-Validating Experimental Protocol:

This generalized protocol is designed for robustness. Researchers should adapt reagent quantities and reaction times based on the specific reactivity of their chosen alkyl halide.

  • Inert Atmosphere Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the N-protected 2-amino-4-(trifluoromethyl)phenol (1.0 eq.). Purge the system with an inert gas (e.g., Nitrogen or Argon). This is critical as the phenoxide intermediate can be sensitive to oxidation.

  • Solvent and Base Addition: Add a polar aprotic solvent such as acetonitrile or N,N-Dimethylformamide (DMF) (10-15 volumes). Add a suitable base (e.g., anhydrous potassium carbonate, K₂CO₃, 2.0 eq.).[4] Stir the suspension at room temperature.

  • Alkylating Agent Addition: Add the primary alkyl halide (1.1-1.5 eq.) to the stirring suspension.[5] For less reactive halides (e.g., chlorides), the addition of a catalytic amount of sodium or potassium iodide can accelerate the reaction via the Finkelstein reaction.[3]

  • Reaction & Monitoring: Heat the mixture to an appropriate temperature (typically 60-80 °C) and stir for 4-12 hours. The reaction's progress must be monitored by Thin-Layer Chromatography (TLC) to confirm the consumption of the starting material.[4]

  • Workup: After cooling to room temperature, filter the reaction mixture to remove the inorganic base.[4][5] The filtrate is then concentrated under reduced pressure.

  • Purification: The crude residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed sequentially with water and brine to remove any remaining DMF and inorganic salts. The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated. The final product is purified by column chromatography on silica gel.[4][5]

Causality Behind Experimental Choices:

The success of the Williamson ether synthesis is predicated on the careful selection of reagents and conditions.

ParameterRecommended ChoiceRationale & Field-Proven Insights
Base K₂CO₃, Cs₂CO₃These are moderately strong bases, sufficient to deprotonate the phenol without being so aggressive as to promote side reactions. NaH is an alternative for less acidic phenols but requires more stringent anhydrous conditions.[4][5]
Solvent DMF, AcetonitrilePolar aprotic solvents are essential. They solvate the cation (K⁺) of the base but do not hydrogen-bond with the phenoxide nucleophile, leaving it "naked" and highly reactive for the desired SN2 attack.[5]
Alkylating Agent Primary Alkyl Halides (R-I > R-Br > R-Cl)The reaction proceeds via an SN2 mechanism, which is highly sensitive to steric hindrance. Primary halides are ideal. Secondary and tertiary halides will preferentially undergo an E2 elimination reaction, forming an alkene byproduct instead of the desired ether.[3][6]
Temperature 60-80 °CElevated temperatures increase the reaction rate. However, excessively high temperatures can favor the competing elimination (E2) side reaction, especially with more hindered alkyl halides.[5]
Stage 3: Deprotection

The final step is the removal of the protecting group from the amino function. For an N-acetyl group, this is typically achieved by hydrolysis under acidic (e.g., HCl) or basic (e.g., NaOH) conditions, regenerating the free amine and yielding the final 2-amino-4-(trifluoromethyl)phenol O-alkylated derivative.

Part 3: Structure-Activity Relationships (SAR) & Applications

The O-alkylated derivatives of 2-amino-4-(trifluoromethyl)phenol are of immense interest in drug discovery. The systematic modification of the O-alkyl ("R") group is a cornerstone of lead optimization, allowing for the fine-tuning of a compound's pharmacological profile.[7][8]

Key SAR Insights:

  • Lipophilicity and Permeability: Increasing the length or branching of the alkyl chain generally increases lipophilicity, which can enhance cell membrane permeability. However, excessive lipophilicity can lead to poor aqueous solubility and non-specific binding.

  • Metabolic Stability: The ether linkage is generally stable to metabolic degradation. The nature of the "R" group, however, can introduce metabolic hotspots. For example, terminal methyl groups are susceptible to oxidation.

  • Receptor Binding: The size, shape, and functionality of the "R" group are critical for interaction with the target protein's binding pocket. Introducing cyclic structures or heteroatoms can create new hydrogen bonding or van der Waals interactions, significantly impacting potency and selectivity.[8]

Table of Representative Applications:

"R" Group ExampleGeneral StructureApplication Area & Significance
Complex HeterocyclesAryl-O-(CH₂)n-HeterocycleGPCR Agonists: Derivatives have been developed as potent and selective small molecule agonists for receptors like RXFP2, crucial for investigating conditions related to bone remodeling.[9]
Amino-tethered ChainsAryl-O-(CH₂)n-NR¹R²Anticancer Agents: O-alkylamino-tethered derivatives have been synthesized and evaluated as potent anticancer agents, with some showing efficacy against triple-negative breast cancer cell lines by inhibiting STAT3 phosphorylation.[10]
Phenoxazine PrecursorsAryl-O-R (leading to cyclization)Antitumor Phenoxazines: The core aminophenol structure is a precursor for phenoxazine derivatives, a class of compounds known for their antitumor activities, similar in scaffold to drugs like actinomycin D.[11][12]

Conclusion

The O-alkylation of 2-amino-4-(trifluoromethyl)phenol is a foundational synthetic transformation for accessing a rich chemical space of pharmacologically relevant molecules. While the inherent challenge of regioselectivity exists, a systematic approach centered on amino-group protection followed by a carefully optimized Williamson ether synthesis provides a reliable and high-yielding pathway to the desired derivatives. By understanding the causality behind each experimental parameter—from the choice of base to the selection of the alkylating agent—researchers can effectively troubleshoot and adapt these methods to create novel compounds. The continued exploration of the structure-activity relationships of these derivatives promises to yield next-generation therapeutics for a wide range of diseases.

References

  • Alcohol to Ether using Williamson synthesis (O-Alkylation). (n.d.). Pharmaffiliates. Retrieved February 22, 2026, from [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents - Francis Academic Press. (n.d.). Francis Academic Press. Retrieved February 22, 2026, from [Link]

  • Process for O-alkylation of phenolic compounds - Google Patents. (n.d.). Google Patents.
  • O-Alkylation of phenol derivatives via a nucleophilic substitution - RSC Publishing. (n.d.). Royal Society of Chemistry. Retrieved February 22, 2026, from [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents - Semantic Scholar. (n.d.). Semantic Scholar. Retrieved February 22, 2026, from [Link]

  • O-Alkylation of Phenol Derivatives via a Nucleophilic Substitution - ResearchGate. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Williamson Ether Synthesis reaction - BYJU'S. (n.d.). BYJU'S. Retrieved February 22, 2026, from [Link]

  • Recent advances in the synthesis of trifluoromethyl ethers through the direct O - Chemical Review and Letters. (n.d.). Chemical Review and Letters. Retrieved February 22, 2026, from [Link]

  • Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H) - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]

  • Structure–Activity Relationship Studies toward the Optimization of First-In-Class Selective Small Molecule Agonists of the GPCR Relaxin/Insulin-like Family Peptide Receptor 2 | Journal of Medicinal Chemistry - ACS Publications. (2021, March 11). American Chemical Society. Retrieved February 22, 2026, from [Link]

  • (trifluoromethyl) phenol and derivatives of 4- (trifluoromethylphenyl) -2- (tetrahydropyranyl) ether and process for their preparation - Google Patents. (n.d.). Google Patents.
  • Theoretical Study of 2-(Trifluoromethyl)phenothiazine Derivatives with Two Hydroxyl Groups in the Side Chain-DFT and QTAIM Computations - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]

  • On Exploring Structure–Activity Relationships - ResearchGate. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Structure Activity Relationships - Drug Design Org. (n.d.). Drug Design Org. Retrieved February 22, 2026, from [Link]

  • 2-Amino-4-(trifluoromethyl)phenol | C7H6F3NO | CID 120246 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]

  • A new method for synthesis of trifluoromethyl-substituted phenols and anilines | The Journal of Organic Chemistry - ACS Publications. (n.d.). American Chemical Society. Retrieved February 22, 2026, from [Link]

  • (PDF) Selective alkylation of aminophenols - ResearchGate. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Structure-activity relationship studies on O-alkylamino-tethered salicylamide derivatives with various amino acid linkers as potent anticancer agents - PubMed. (2022, April 15). National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]

  • Antitumor activity of 2-amino-4,4 alpha-dihydro-4 alpha, 7-dimethyl-3H-phenoxazine-3-one, a novel phenoxazine derivative produced by the reaction of 2-amino-5-methylphenol with bovine hemolysate - PubMed. (1996, July). National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. (n.d.). MDPI. Retrieved February 22, 2026, from [Link]

  • Crystal structure, Hirshfeld surface analysis and DFT studies of 4-methyl-2-({[4-(trifluoromethyl)phenyl]imino}methyl)phenol - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]

  • Pharmacological Activities of Aminophenoxazinones - MDPI. (n.d.). MDPI. Retrieved February 22, 2026, from [Link]

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Structure-activity relationship of 2-alkoxy-5-trifluoromethyl anilines

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure-Activity Relationship of 2-Alkoxy-5-Trifluoromethyl Anilines

For Researchers, Scientists, and Drug Development Professionals

The 2-alkoxy-5-trifluoromethyl aniline scaffold represents a promising, yet underexplored, chemical space in modern medicinal chemistry. The strategic incorporation of an electron-withdrawing trifluoromethyl group and a variable alkoxy moiety offers a powerful approach to modulate the physicochemical and pharmacological properties of small molecules. This guide provides a comprehensive framework for initiating and conducting a systematic structure-activity relationship (SAR) study of this chemical series. We will delve into the rationale behind targeting specific biological pathways, propose detailed synthetic protocols for library generation, outline key biological assays for activity determination, and present a template for data analysis and visualization. This document serves as a roadmap for researchers aiming to unlock the therapeutic potential of 2-alkoxy-5-trifluoromethyl anilines.

Introduction: The Rationale for Investigating 2-Alkoxy-5-Trifluoromethyl Anilines

The aniline scaffold is a well-established privileged structure in drug discovery, forming the core of numerous approved therapeutic agents.[1] Its synthetic versatility and ability to engage in key binding interactions with biological targets make it an attractive starting point for novel drug design. The strategic functionalization of the aniline ring with a trifluoromethyl group at the 5-position and an alkoxy group at the 2-position offers several advantages in the pursuit of potent and selective modulators of biological function.

The Role of the Trifluoromethyl Group: The trifluoromethyl (-CF3) group is a cornerstone of modern medicinal chemistry, prized for its unique electronic and steric properties.[2] Its strong electron-withdrawing nature can significantly impact the pKa of the aniline nitrogen, influencing its binding characteristics within a protein active site. Furthermore, the lipophilicity of the -CF3 group can enhance membrane permeability and metabolic stability, contributing to improved pharmacokinetic profiles.[2]

The Influence of the Alkoxy Group: The 2-alkoxy substituent provides a crucial handle for fine-tuning the molecule's properties. The nature of the alkoxy chain, including its length, branching, and the presence of additional functional groups, can profoundly impact a compound's solubility, lipophilicity, and steric profile.[3] This variability allows for a systematic exploration of the chemical space around the core scaffold to optimize target engagement and cellular activity.

Given these favorable attributes, the 2-alkoxy-5-trifluoromethyl aniline scaffold holds significant potential for the development of novel therapeutics, particularly in the areas of oncology and inflammatory diseases where modulation of key signaling pathways is a validated strategy.

Proposed Biological Targets and Mechanistic Hypotheses

Based on the known activities of structurally related aniline derivatives, we hypothesize that the 2-alkoxy-5-trifluoromethyl aniline series may exhibit inhibitory activity against protein kinases or modulating activity at G-protein coupled receptors (GPCRs).

Kinase Inhibition

Substituted anilines are a common feature in many kinase inhibitors, often acting as ATP-competitive ligands that occupy the hinge region of the kinase domain.[1] The aniline nitrogen can form critical hydrogen bonds with the kinase hinge, while the substituents on the ring can be tailored to achieve potency and selectivity for a specific kinase.

Potential Kinase Targets:

  • Receptor Tyrosine Kinases (RTKs): Such as VEGFR, EGFR, and FGFR, which are often dysregulated in cancer.[2]

  • Non-Receptor Tyrosine Kinases: Including Src family kinases, which play roles in cancer progression and inflammation.

  • Serine/Threonine Kinases: Such as ALK5, a key component of the TGF-β signaling pathway implicated in fibrosis and cancer.[4]

The proposed mechanism of action involves the 2-alkoxy-5-trifluoromethyl aniline core binding to the ATP pocket of the target kinase, with the alkoxy group potentially occupying a hydrophobic pocket and the trifluoromethyl group contributing to favorable electronic interactions.

cluster_0 Kinase Inhibition Pathway Ligand 2-Alkoxy-5-Trifluoromethyl Aniline Derivative Kinase Target Kinase (e.g., VEGFR, EGFR, ALK5) Ligand->Kinase Binds to ATP Pocket Inhibition Inhibition of Downstream Signaling Substrate Protein Substrate Kinase->Substrate Phosphorylates ATP ATP ATP->Kinase Phosphorylated_Substrate Phosphorylated Protein Substrate Substrate->Phosphorylated_Substrate Downstream_Signaling Downstream Signaling (Proliferation, Survival) Phosphorylated_Substrate->Downstream_Signaling Downstream_Signaling->Inhibition Blocked by Ligand

Caption: Proposed mechanism of kinase inhibition by 2-alkoxy-5-trifluoromethyl aniline derivatives.

GPCR Modulation

The structural features of the 2-alkoxy-5-trifluoromethyl aniline scaffold also suggest potential for interaction with G-protein coupled receptors (GPCRs). GPCRs are a large family of transmembrane receptors involved in a wide array of physiological processes, making them attractive drug targets.[5][6][7][8][9] Allosteric modulation, where a ligand binds to a site distinct from the endogenous ligand binding site, is an increasingly important strategy in GPCR drug discovery.[5][6][7][8][9]

The 2-alkoxy-5-trifluoromethyl aniline derivatives could act as allosteric modulators, with the lipophilic alkoxy and trifluoromethyl groups interacting with hydrophobic pockets within the transmembrane domains of the receptor.

Synthetic Strategy and Library Generation

A systematic SAR study requires the synthesis of a focused library of analogs with diverse alkoxy substituents. The following section outlines a proposed synthetic workflow.

General Synthetic Scheme

The synthesis of the target 2-alkoxy-5-trifluoromethyl anilines can be achieved through a multi-step sequence, as depicted below.

cluster_1 Synthetic Workflow Start 2-Fluoro-5-(trifluoromethyl)nitrobenzene Intermediate1 2-Alkoxy-5-(trifluoromethyl)nitrobenzene Start->Intermediate1 Nucleophilic Aromatic Substitution Final_Product 2-Alkoxy-5-(trifluoromethyl)aniline Intermediate1->Final_Product Nitro Group Reduction Reagent1 ROH, Base (e.g., NaH, K2CO3) Reagent2 Reduction (e.g., H2/Pd-C, Fe/HCl)

Caption: Proposed synthetic route to 2-alkoxy-5-trifluoromethyl anilines.

Detailed Experimental Protocol: Synthesis of a Representative Analog (2-ethoxy-5-trifluoromethylaniline)

Materials:

  • 2-Fluoro-5-(trifluoromethyl)nitrobenzene

  • Ethanol (absolute)

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Palladium on carbon (10%)

  • Methanol

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Step 1: Synthesis of 2-Ethoxy-5-(trifluoromethyl)nitrobenzene

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add absolute ethanol (1.5 eq) dropwise.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add a solution of 2-fluoro-5-(trifluoromethyl)nitrobenzene (1.0 eq) in anhydrous DMF dropwise to the reaction mixture.

  • Heat the reaction to 60 °C and monitor by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and quench by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 2-Ethoxy-5-trifluoromethylaniline

  • Dissolve the purified 2-ethoxy-5-(trifluoromethyl)nitrobenzene from Step 1 in methanol.

  • Add palladium on carbon (10% w/w) to the solution.

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite, washing with methanol.

  • Concentrate the filtrate under reduced pressure to yield the desired 2-ethoxy-5-trifluoromethylaniline.

Biological Evaluation: Assays and Data Interpretation

To establish the SAR, the synthesized library of compounds should be screened in a panel of relevant biological assays.

Kinase Inhibition Assays

Protocol: In Vitro Kinase Inhibition Assay (e.g., for ALK5)

This assay measures the ability of the test compounds to inhibit the phosphorylation of a substrate by a specific kinase.

  • Prepare a reaction buffer containing the kinase, a suitable substrate (e.g., a peptide substrate), and ATP.

  • Add varying concentrations of the test compounds to the reaction mixture.

  • Initiate the reaction by adding a solution of ATP.

  • Incubate the reaction at a controlled temperature for a specific time.

  • Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based ADP detection or phospho-specific antibodies).

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a vehicle control.

  • Determine the IC50 value (the concentration of compound that inhibits 50% of the kinase activity) by fitting the data to a dose-response curve.

Cellular Proliferation Assays

Protocol: MTT Assay for Antiproliferative Activity

This assay assesses the effect of the compounds on the viability and proliferation of cancer cell lines.[1]

  • Seed cancer cells (e.g., a cell line known to be dependent on the target kinase) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Solubilize the resulting formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells.

  • Determine the GI50 value (the concentration of compound that causes 50% growth inhibition).

Data Presentation and Structure-Activity Relationship Analysis

The results from the biological assays should be compiled into tables to facilitate the analysis of the structure-activity relationship.

Table 1: Hypothetical Kinase Inhibition and Antiproliferative Activity of 2-Alkoxy-5-Trifluoromethyl Anilines

CompoundR (Alkoxy Group)Kinase IC50 (nM)Cell Line GI50 (µM)
1a -OCH31502.5
1b -OCH2CH3500.8
1c -O(CH2)2CH3751.2
1d -OCH(CH3)21203.1
1e -O(CH2)3CH3901.8

Analysis of Hypothetical Data:

  • Effect of Alkoxy Chain Length: The ethoxy group (Compound 1b ) appears to be optimal for both kinase inhibition and cellular activity. Increasing the chain length to propyl (Compound 1c ) or butyl (Compound 1e ) leads to a decrease in potency. The methoxy group (Compound 1a ) is less active than the ethoxy group. This suggests a specific size and lipophilicity requirement for the alkoxy substituent to fit optimally within the binding pocket.

  • Effect of Alkoxy Chain Branching: The branched isopropoxy group (Compound 1d ) is less active than the linear propoxy group (Compound 1c ), indicating that steric hindrance may be detrimental to activity.

These initial findings would guide the design and synthesis of a second generation of analogs to further probe the SAR and optimize for potency and selectivity.

Conclusion and Future Directions

The 2-alkoxy-5-trifluoromethyl aniline scaffold presents a compelling opportunity for the discovery of novel therapeutic agents. This guide has provided a comprehensive framework for initiating a systematic SAR study, from target selection and synthetic strategy to biological evaluation and data analysis. The key to a successful SAR campaign lies in the iterative process of designing, synthesizing, and testing new analogs based on the insights gained from previous rounds of experimentation. By systematically exploring the impact of the alkoxy substituent and potentially introducing further modifications to the aniline ring, researchers can unlock the full potential of this promising chemical series. Future work should focus on expanding the library of analogs, exploring a wider range of biological targets, and conducting in-depth pharmacokinetic and in vivo efficacy studies on the most promising lead compounds.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]

  • Tojo, E., & Pello, J. (2025). ALK5 kinase inhibitors in drug discovery: Structural insights and therapeutic applications. European Journal of Medicinal Chemistry, 118045.
  • Hennessy, E. J., & Johnson, J. S. (2002). Design and structure-activity relationship of a new class of potent VEGF receptor tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 45(16), 3671-3682.
  • Dube, D., et al. (1999). 2-heterosubstituted-3-(4-methylsulfonyl)phenyl-5-trifluoromethyl pyridines as selective and orally active cyclooxygenase-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 9(12), 1715-1720.
  • Katritzky, A. R., et al. (2018). Review on: quantitative structure activity relationship (QSAR) modeling. Journal of Analytical & Pharmaceutical Research, 7(2), 240-242.
  • Ghasemi, P. Z., & Riazi, G. (2014). A quantitative structure-activity relationship (QSAR) study of some diaryl urea derivatives of B-RAF inhibitors. Iranian Journal of Pharmaceutical Research, 13(4), 1337-1349.
  • Giang, P. M., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 6342.
  • De Clercq, E. (2012).
  • De la Cuesta, E., et al. (2004). Synthesis and anticancer activity evaluation of new 2-alkylcarbonyl and 2-benzoyl-3-trifluoromethyl-quinoxaline 1,4-di-N-oxide derivatives. Bioorganic & Medicinal Chemistry, 12(13), 3647-3656.
  • Huang, L., et al. (2025). Design, synthesis and biological evaluation of 2H-[1][10]oxazino-[2,3-f]quinazolin derivatives as potential EGFR inhibitors for non-small cell lung cancer. RSC Medicinal Chemistry.

  • Wang, Y., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2465-2476.
  • Tan, A. L., et al. (2023). Effects of Alkoxy Chain Length and 1-Hydroxy Group on Anticolorectal Cancer Activity of 2-Bromoalkoxyanthraquinones. Anti-Cancer Agents in Medicinal Chemistry, 23(11), 1314-1326.
  • Wold, E. A., & Zhou, J. (2018). Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. Journal of Medicinal Chemistry, 61(15), 6285-6310.
  • Brown, S. G., et al. (2018). A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. ChemRxiv.
  • Wujec, M., & Paneth, P. (2022).
  • Gentry, P. R., et al. (2024). Allosteric Modulators of Serotonin Receptors: A Medicinal Chemistry Survey. International Journal of Molecular Sciences, 25(11), 5897.
  • Gűl, S., & Gűműş, F. (2011). Synthesis, reactivity and biological activity of 5-alkoxymethyluracil analogues. Arkivoc, 2011(1), 283-317.
  • El-Sayed, M. A. A. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7589.
  • Chen, Y. C., et al. (2021). Effect of alkyl chain length and fluorine content on the surface characteristics and antibacterial activity of surfaces grafted with brushes containing quaternized ammonium and fluoro-containing monomers. Colloids and Surfaces B: Biointerfaces, 202, 111674.
  • Bio-Techne. Allosteric GPCR Pharmacology. [Link]

  • Al-Hujran, T. A., et al. (2022). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. Molecules, 28(1), 115.
  • Lee, H., et al. (2020). Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors. Bioorganic Chemistry, 94, 103433.
  • Jones, C. K., & Conn, P. J. (2014). Development of allosteric modulators of GPCRs for treatment of CNS disorders. Neurobiology of Disease, 61, 55-68.
  • Rider, L., et al. (2025). Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. ACS Infectious Diseases.
  • O'Hagan, D. (2010). The C–F bond as a conformational tool in organic and biological chemistry. Beilstein Journal of Organic Chemistry, 6, 57.
  • Wang, M., et al. (2023). Allosteric modulation of G protein-coupled receptor signaling. Frontiers in Pharmacology, 14, 1133303.
  • Lehmann, F., et al. (2020). Impact of Substitution Pattern and Chain Length on the Thermotropic Properties of Alkoxy-Substituted Triphenyl-Tristriazolotriazines. Molecules, 25(24), 5853.
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886.

Sources

Novel Fluorinated Ether Anilines: Structural Logic & Synthetic Architecture

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of fluorinated ether motifs—specifically trifluoromethoxy (


) and difluoromethoxy (

) groups—into aniline scaffolds represents a high-impact strategy in modern medicinal chemistry.[1][2][3] Unlike their non-fluorinated counterparts (e.g., anisoles), these moieties induce profound changes in molecular conformation, lipophilicity, and metabolic stability. This guide analyzes the "Fluorine Effect" on aniline substrates, detailing the shift from planar to orthogonal geometries, and provides a validated synthetic protocol for accessing ortho-substituted trifluoromethoxy anilines via radical rearrangement.

The Physicochemical Rationale: Beyond Bioisosterism

The substitution of a methoxy group (


) with a fluorinated ether is not merely a steric maneuver; it is an electronic and conformational overhaul.
Lipophilicity and Permeability

The introduction of fluorine atoms drastically alters the partition coefficient (


).[4] The 

group is one of the most lipophilic substituents known, significantly exceeding the lipophilicity of the

group.
SubstituentHansch

Value
Hammett

Electronic Effect

-0.02-0.27Electron Donating (Resonance)

+0.88+0.54Electron Withdrawing (Induction)

+1.04 +0.35Electron Withdrawing (Induction > Resonance)

+0.65 (approx)+0.18Weakly Withdrawing / H-Bond Donor

Implication: The high


 value of 

facilitates blood-brain barrier (BBB) penetration in CNS-targeted drugs, while the

group offers a "lipophilic hydrogen bond donor" capability due to the acidity of the

proton, acting as a bioisostere for phenols or thiols.
The Conformational "Lock" (The Orthogonal Shift)

This is the most critical structural feature for receptor binding.

  • Methoxy Anilines: The

    
     group typically adopts a planar  conformation relative to the aromatic ring (
    
    
    
    dihedral angle
    
    
    ) to maximize
    
    
    conjugation.
  • Trifluoromethoxy Anilines: Due to the steric bulk of the fluorine atoms and the hyperconjugative

    
     interaction (anomeric effect), the 
    
    
    
    group twists out of plane, adopting an orthogonal conformation (
    
    
    ).

Causality: This conformational switch can "lock" a ligand into a bioactive pose that fits hydrophobic pockets (e.g., kinase ATP-binding sites) where a planar methoxy group would suffer steric clash.

Metabolic Blocking

The C-F bond strength (approx. 116 kcal/mol) renders the ether linkage resistant to Cytochrome P450-mediated O-dealkylation. While anisoles are rapidly metabolized to phenols (and subsequently glucuronidated), fluorinated ethers persist, extending the pharmacokinetic half-life (


).

Decision Logic for Fluorinated Motif Selection

The following decision tree illustrates the logical selection process for integrating fluorinated ethers into aniline scaffolds during Lead Optimization.

FluorineLogic Start Lead Optimization: Modulate Aniline Scaffold Q1 Issue: Metabolic Instability (O-Dealkylation)? Start->Q1 Q2 Issue: Potency/Binding? Start->Q2 Sol1 Switch -OMe to -OCF3 (Blocks P450 sites) Q1->Sol1 Yes Q3 Is the pocket hydrophobic or polar? Q2->Q3 Res1 Use -OCF3 (Orthogonal conformer, High LogP) Sol1->Res1 Secondary Benefit Q3->Res1 Hydrophobic/Steric Constraint Res2 Use -OCHF2 (Lipophilic H-Bond Donor, Planar-ish) Q3->Res2 Requires H-Bond Donor

Figure 1: Strategic decision pathway for substituting methoxy groups with fluorinated ethers based on ADME and structural requirements.

Synthetic Architecture: Accessing Ortho-OCF3 Anilines

Traditional synthesis of trifluoromethoxy anilines involves harsh chlorination of phenols followed by halogen exchange (Swarts reaction), which is incompatible with sensitive functionality.

A superior, "self-validating" method for modern medicinal chemistry is the Togni Reagent-mediated radical rearrangement . This approach allows for the late-stage introduction of the


 group ortho to the nitrogen, a privileged position for modulating aniline basicity.
Mechanism: The N-to-C Migration

The reaction proceeds via the formation of an N-trifluoromethoxy intermediate, which undergoes homolytic cleavage and recombination.

ReactionMechanism Substrate N-Aryl Hydroxylamine (Ar-NH-OH) Intermed Intermediate A: N-(Trifluoromethoxy) aniline Substrate->Intermed Trifluoromethylation (Cs2CO3, CHCl3) Togni Togni Reagent II (CF3 source) RadicalPair Radical Pair [Ar-NH• + •OCF3] Intermed->RadicalPair Heat (120°C) Homolysis Product Product: Ortho-OCF3 Aniline RadicalPair->Product Recombination (Ortho-selective)

Figure 2: Mechanistic pathway for the conversion of hydroxamic acids to ortho-trifluoromethoxy anilines via Togni Reagent II.

Experimental Protocol: Synthesis of ortho-Trifluoromethoxy Aniline

Objective: Synthesis of methyl 4-amino-3-(trifluoromethoxy)benzoate. Rationale: This protocol avoids the use of


 (toxic gas) and uses stable solid reagents. The reaction is self-validating via NMR monitoring of the unique 

shift.
Materials
  • Substrate: Methyl 4-(N-hydroxyacetamido)benzoate (Pre-synthesized from nitro precursor).[2]

  • Reagent: Togni Reagent II (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one).[1][2]

  • Catalyst: Cesium Carbonate (

    
    ).[1][2]
    
  • Solvents: Chloroform (

    
    , anhydrous), Nitromethane (
    
    
    
    ).
Step-by-Step Methodology
Step 1: O-Trifluoromethylation (Formation of Intermediate)
  • Setup: In a flame-dried round-bottom flask under Argon, dissolve the N-hydroxy substrate (1.0 equiv) in anhydrous

    
     (0.1 M).
    
  • Addition: Add Togni Reagent II (1.2 equiv) and catalytic

    
     (0.2 equiv).
    
  • Reaction: Stir at Room Temperature (RT) for 2–4 hours.

    • Self-Validation Point (TLC): Monitor disappearance of the polar N-OH spot and appearance of a less polar spot.

    • Self-Validation Point (NMR):

      
       NMR of an aliquot should show a singlet around -58 ppm  (characteristic of 
      
      
      
      ).
  • Workup: Filter through a celite pad to remove cesium salts. Concentrate in vacuo.

Step 2: Thermal Rearrangement (The Migration)
  • Solvent Switch: Dissolve the crude intermediate from Step 1 in Nitromethane (

    
    , 0.1 M). Note: Nitromethane helps stabilize the transition state.
    
  • Heating: Transfer to a sealed pressure tube. Heat to 100–120°C for 12–16 hours.

  • Validation:

    • Mechanism Check: The reaction mixture will darken.

    • NMR Check:

      
       NMR signal will shift slightly to -57 to -59 ppm  (Ar-
      
      
      
      ), but the key validation is
      
      
      NMR showing the loss of the N-H/N-OH signal and the appearance of the free amine protons if deprotection occurs, or the specific substitution pattern on the ring.
  • Purification: Cool to RT, concentrate, and purify via flash column chromatography (Hexanes/EtOAc).

Step 3: Deacetylation (If Acetyl protected)
  • Treat the rearranged product with

    
     to reveal the free aniline amine.
    
Expected Analytical Data
  • 
     NMR:  Singlet at 
    
    
    
    ppm (relative to
    
    
    ).
  • 
     NMR:  Quartet around 
    
    
    
    ppm (
    
    
    ).

Case Studies in Drug Design

Roflumilast (Daliresp®)[3]
  • Target: PDE4 Inhibitor (COPD treatment).[3]

  • Motif: Difluoromethoxy group (

    
    ) on the catechol ring.
    
  • Role: The

    
     group replaces a methoxy.[4] It acts as a lipophilic H-bond donor (via the acidic C-H) to interact with Gln369 in the PDE4 binding pocket, improving potency 10-fold over the methoxy analog while improving metabolic stability.
    
Asciminib (Scemblix®)
  • Target: BCR-ABL1 (Allosteric inhibitor for CML).

  • Motif: Chlorodifluoromethoxy group (

    
    ).
    
  • Role: This extremely rare motif provides a precise steric fit in the myristoyl binding pocket of the ABL kinase. The halogenated ether ensures high lipophilicity for burying into the hydrophobic core, while the specific size of Cl vs F tunes the packing density.

References

  • Physicochemical Properties of Fluorinated Ethers

    • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881–1886.
  • Togni Reagent Synthesis Protocol

    • Guo, S., Zhang, X., & Tang, P. (2015). Silver-Catalyzed Oxidative Trifluoromethoxylation of Aryl Stannanes and Arylboronic Acids. Angewandte Chemie International Edition, 54(13), 4065-4069.
    • Wait, S. (2016).[2] Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. NIH / PubMed Central.

  • Difluoromethoxy Group in Medicinal Chemistry

    • Zafrani, Y., et al. (2019). Difluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry. Journal of Medicinal Chemistry.
  • Asciminib and Novel Fluorinated Motifs

    • Schoepfer, J., et al. (2018). Discovery of Asciminib (ABL001), an Allosteric Inhibitor of the Tyrosine Kinase Activity of BCR-ABL1. Journal of Medicinal Chemistry, 61(18), 8120–8135.

Sources

Methodological & Application

Synthesis of 2-[(2-Methylpentyl)oxy]-5-(trifluoromethyl)aniline from phenols

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Yield Synthesis of 2-[(2-Methylpentyl)oxy]-5-(trifluoromethyl)aniline

Executive Summary

This technical guide details the synthesis of This compound , a critical fluorinated aniline scaffold often utilized as an intermediate in the development of agrochemicals (e.g., isoxazoline ectoparasiticides) and pharmaceutical kinase inhibitors.

The protocol utilizes 2-nitro-4-(trifluoromethyl)phenol as the starting material. The synthetic route is a robust, two-step process involving a Williamson ether synthesis followed by a catalytic hydrogenation. This approach is designed for scalability, operational safety, and high purity, avoiding the use of expensive transition-metal coupling agents often required for aryl-ether bond formation.

Retrosynthetic Analysis & Pathway

The target molecule is an aniline derivative characterized by an electron-withdrawing trifluoromethyl group at the meta position (relative to the amine) and a branched alkoxy chain at the ortho position.

Strategic Disconnection:

  • C–N Disconnection: The amine is derived from a nitro group via reduction.[1]

  • C–O Disconnection: The ether linkage is formed via nucleophilic attack of a phenoxide on an alkyl halide.

Starting Material Logic: To achieve the 2-alkoxy-5-(trifluoromethyl)aniline substitution pattern, the correct starting phenol is 2-nitro-4-(trifluoromethyl)phenol (CAS: 400-99-7).

  • Mapping: The hydroxyl group at C1 (phenol numbering) becomes the alkoxy group at C2 (aniline numbering). The nitro group at C2 (phenol numbering) becomes the amine at C1 (aniline numbering). The trifluoromethyl group at C4 (phenol numbering) ends up at C5 (aniline numbering).

Retrosynthesis Target Target: This compound Intermediate Intermediate: 1-Nitro-2-[(2-methylpentyl)oxy]-4-(trifluoromethyl)benzene Target->Intermediate Nitro Reduction (H2, Pd/C) Start Starting Material: 2-Nitro-4-(trifluoromethyl)phenol (CAS: 400-99-7) Intermediate->Start O-Alkylation (K2CO3, DMF) Reagent Reagent: 1-Bromo-2-methylpentane Reagent->Intermediate

Caption: Retrosynthetic pathway demonstrating the disconnection from the target aniline back to the commercially available nitrophenol.

Experimental Protocols

Step 1: O-Alkylation (Williamson Ether Synthesis)

This step installs the 2-methylpentyl chain. The presence of the ortho-nitro and para-trifluoromethyl groups makes the phenolic hydroxyl significantly acidic (


), facilitating easy deprotonation by mild carbonate bases.

Reagents & Stoichiometry:

ReagentMW ( g/mol )Equiv.[2][3]Role
2-Nitro-4-(trifluoromethyl)phenol 207.111.0Substrate
1-Bromo-2-methylpentane 165.071.2Electrophile
Potassium Carbonate (K₂CO₃) 138.211.5Base
DMF (N,N-Dimethylformamide) 73.09-Solvent (5 mL/g)

Detailed Protocol:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Flush with nitrogen.[2][4]

  • Dissolution: Charge the flask with 2-nitro-4-(trifluoromethyl)phenol (1.0 eq) and anhydrous DMF (5 vol). Stir until dissolved.

  • Deprotonation: Add anhydrous K₂CO₃ (1.5 eq) in a single portion. The suspension may turn bright yellow/orange due to phenoxide formation. Stir at room temperature for 15 minutes.

  • Alkylation: Add 1-bromo-2-methylpentane (1.2 eq) dropwise via syringe.

    • Note: 1-iodo-2-methylpentane may be used for faster kinetics, but the bromide is generally sufficient.

  • Reaction: Heat the mixture to 80°C and stir for 4–6 hours. Monitor by TLC (20% EtOAc in Hexanes) or HPLC. The starting phenol should be consumed.

  • Workup:

    • Cool the mixture to room temperature.

    • Pour into ice-cold water (10 vol) to precipitate the product or induce phase separation.

    • Extract with Ethyl Acetate (3 x 5 vol).

    • Wash the combined organics with water (2x) and brine (1x) to remove DMF.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude nitro-ether is typically an oil or low-melting solid. If necessary, purify via silica gel chromatography (Hexanes/EtOAc gradient).

Checkpoint: The intermediate is 1-nitro-2-[(2-methylpentyl)oxy]-4-(trifluoromethyl)benzene .

Step 2: Nitro Group Reduction

The reduction of the nitro group to the amine is achieved via catalytic hydrogenation. This method is preferred over chemical reductions (Fe/HCl or SnCl₂) to avoid generating metal waste and to ensure a cleaner impurity profile.

Safety Note: Although the trifluoromethyl group (-CF₃) is generally stable, prolonged exposure to Pd/C under high pressure or temperature can lead to hydrodefluorination. Mild conditions are strictly recommended.

Reagents & Stoichiometry:

ReagentRoleConditions
Nitro-Ether Intermediate Substrate1.0 Equiv.
10% Pd/C (50% wet) Catalyst10 wt% loading
Methanol (MeOH) Solvent10 mL/g
Hydrogen (H₂) Reductant1 atm (Balloon)

Detailed Protocol:

  • Setup: Use a three-neck flask or a hydrogenation bottle.

  • Solution: Dissolve the nitro-ether intermediate (from Step 1) in Methanol.

    • Tip: Ethanol or Ethyl Acetate can be used if solubility is an issue.

  • Catalyst Addition: Under an inert atmosphere (Nitrogen or Argon flow), carefully add 10% Pd/C (10% by weight of the substrate).

    • Caution: Dry Pd/C is pyrophoric. Always use wet catalyst or add under inert gas.

  • Hydrogenation: Purge the vessel with Nitrogen (3x), then with Hydrogen (3x). Attach a hydrogen balloon (approx 1 atm) or set autoclave to 20–30 psi.

  • Reaction: Stir vigorously at Room Temperature (20–25°C) for 3–12 hours.

    • Monitoring: Monitor by LC-MS. Look for the disappearance of the Nitro mass (M+) and appearance of the Amine mass (M-30+2 = M-28 approx, or M+1 of amine).

  • Workup:

    • Flush system with Nitrogen.[2][4]

    • Filter the mixture through a pad of Celite® to remove the catalyst. Wash the pad with Methanol.

    • Safety: Do not let the filter cake dry out completely in air; keep it wet with water/solvent before disposal to prevent ignition.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the target aniline.

  • Purification: If the color is dark, filter through a short plug of silica or recrystallize from Hexanes/EtOAc.

Analytical Validation

The following data profiles are expected for This compound :

  • Physical State: Pale yellow oil or low-melting solid.

  • Mass Spectrometry (ESI+):

    • Calculate MW:

      
       g/mol .
      
    • Expected Ion:

      
      .
      
  • ¹H NMR (400 MHz, CDCl₃) Diagnostic Signals:

    • 
       ppm (d, 1H, Ar-H ortho to ether).
      
    • 
       ppm (s/d, 1H, Ar-H ortho to amine/CF3).
      
    • 
       ppm (d, 1H, Ar-H ortho to amine).
      
    • 
       ppm (br s, 2H, -NH₂).
      
    • 
       ppm (d or m, 2H, -O-CH₂-).
      
    • 
       ppm (overlapping methyl groups of the isobutyl-like tail).
      

Process Workflow Diagram

Workflow cluster_0 Step 1: Etherification cluster_1 Step 2: Reduction Start 2-Nitro-4-(trifluoromethyl)phenol + 1-Bromo-2-methylpentane Reaction1 Reaction: K2CO3, DMF, 80°C (4-6 Hours) Start->Reaction1 Workup1 Workup: Extraction (EtOAc/H2O) Reaction1->Workup1 Reaction2 Reaction: H2 (1 atm), Pd/C MeOH, RT Workup1->Reaction2 Intermed. Isolation Filtration Filtration (Celite) Reaction2->Filtration Final Target: This compound Filtration->Final

Caption: Operational workflow for the two-step synthesis.

References

  • Preparation of Trifluoromethylphenols and Ethers. European Patent Office. Patent 0004447. (Describes the general reactivity of trifluoromethyl-substituted phenols in ether synthesis).

  • Synthesis of 2-Methoxy-5-(trifluoromethyl)aniline. ChemicalBook Protocols. (Provides the direct analogue protocol for the methylation and subsequent reduction of the 2-nitro-4-trifluoromethylphenol scaffold).

  • Reduction of Nitroaromatic Compounds. MDPI. "Single- and Two-Electron Reduction of Nitroaromatic Compounds." (Mechanistic background on nitro reduction in the presence of electron-withdrawing groups).

  • BenchChem Technical Guide: 2-Amino-4-(trifluoromethyl)pyridine. BenchChem. (Analogous chemistry showing the stability of the CF3 group during Pd/C hydrogenation of nitro/amino aromatics).

Sources

The Trifluoromethyl Aniline Ether Scaffold: A Cornerstone of Modern Agrochemicals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Fluorine in Agrochemical Design

The introduction of fluorine atoms, particularly the trifluoromethyl (CF3) and trifluoromethoxy (OCF3) groups, into molecular scaffolds has revolutionized the discovery and development of modern agrochemicals.[1][2][3] These groups impart a unique combination of properties, including high electronegativity, metabolic stability, and enhanced lipophilicity, which collectively improve a molecule's biological activity, uptake, and transport in vivo.[1][3][4] The trifluoromethyl aniline ether moiety, in particular, has emerged as a privileged structure, serving as the core of a diverse array of highly effective herbicides, insecticides, and fungicides.[4][5][6] This guide provides an in-depth exploration of the applications of these compounds, detailing their modes of action, providing field-proven experimental protocols, and offering insights into their structure-activity relationships.

Core Applications & Mechanisms of Action in Agrochemistry

Trifluoromethyl aniline ether derivatives are deployed across all major classes of crop protection agents. Their success stems from their ability to potently interact with a variety of biological targets within weeds, insects, and pathogenic fungi.

Herbicidal Activity: Disrupting Photosynthesis and Essential Biosynthesis

A prominent application of this scaffold is in herbicides. Many trifluoromethyl aniline ether-based herbicides function by inhibiting Protoporphyrinogen Oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthesis pathway.

  • Mechanism of PPO Inhibition: PPO catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX. Inhibition of this enzyme leads to the accumulation of protoporphyrinogen IX in the cytoplasm. This substrate then auto-oxidizes, generating singlet oxygen, a highly reactive oxygen species (ROS). The massive production of ROS leads to rapid lipid peroxidation, membrane damage, and ultimately, cell death, resulting in the characteristic rapid bleaching and necrosis of susceptible weeds.

A representative example is Acifluorfen , a diphenyl ether herbicide. The trifluoromethyl group on one of the phenyl rings is critical for its high efficacy.

Insecticidal Activity: Neurotransmission Blockade

In the realm of insecticides, certain trifluoromethyl-containing aniline derivatives target the central nervous system of insects. While not always ethers, compounds like Fipronil—which contains a 2,6-dichloro-4-trifluoromethylphenyl group—illustrate the potency of this chemical motif. The primary target is the gamma-aminobutyric acid (GABA)-gated chloride channel.[7]

  • Mechanism of Action: GABA is the primary inhibitory neurotransmitter in insects. When GABA binds to its receptor, it opens a chloride ion channel, leading to hyperpolarization of the neuron and dampening of the nerve signal. Trifluoromethylphenyl-containing insecticides act as non-competitive blockers of this channel.[8] By binding within the channel pore, they prevent the influx of chloride ions, which blocks the inhibitory signal. This leads to uncontrolled neuronal firing, hyperexcitation, convulsions, and eventual death of the insect.[8]

Fungicidal Activity: Targeting Respiration and Cell Integrity

The trifluoromethyl aniline scaffold is also integral to the development of modern fungicides. These compounds can interfere with critical cellular processes in pathogenic fungi.

  • Mitochondrial Respiration Inhibition: Some fungicidal amides and ethers act as Quinone outside Inhibitors (QoI), targeting the mitochondrial respiratory chain. Flufenoxystrobin, for instance, contains a 2-chloro-4-(trifluoromethyl)phenol component and inhibits the electron transport chain, disrupting ATP production and leading to fungal cell death.

  • Disruption of Cell Integrity: Other derivatives have been shown to possess broad-spectrum antifungal activity by inducing membrane damage.[9][10] Studies on trifluoro-anilines have demonstrated their ability to cause noticeable destruction to the bacterial cell membrane, a mechanism that can be extrapolated to fungal pathogens.[10]

Structure-Activity Relationship (SAR) Insights

The biological activity of trifluoromethyl aniline ethers is highly dependent on their specific substitution patterns. SAR studies provide crucial insights for designing more potent and selective agrochemicals.

  • Position of the Trifluoromethyl Group: The substitution position of the CF3 group on the aniline ring significantly influences herbicidal and insecticidal activity. For example, in many PPO-inhibiting herbicides, a CF3 group at the 4-position of the phenyl ring is optimal for activity.

  • Nature of the Ether Linkage: The atoms bridging the aniline and the second aromatic ring (in diphenyl ether types) affect the molecule's conformation and binding affinity to the target site. Replacing the oxygen with sulfur or other linkers can modulate the compound's biological profile.

  • Substituents on the Second Ring: In herbicidal diphenyl ethers, the substitution pattern on the second phenyl ring is critical for selectivity and potency. Electron-withdrawing groups often enhance activity.

  • Alkyl Chain Length in Side Chains: For some derivatives, the length of alkyl chains in other parts of the molecule can significantly impact efficacy, as seen in certain ketoxime esters of bispyribac, where an n-butyl chain was found to be optimal.[11]

The table below summarizes efficacy data for representative agrochemicals containing the trifluoromethylphenyl moiety, illustrating the impact of structural variations on biological activity.

Compound ClassExample CompoundPrimary ApplicationTarget Organism/WeedEfficacy Data
Herbicide TrifluralinHerbicideAnnual grasses, broadleaf weedsOral LD50 (rat): >5000 mg/kg[4]
Herbicide FluometuronHerbicideBroadleaf weeds, annual grassesEffective in controlling multiple herbicide-resistant waterhemp[4]
Herbicide AcifluorfenHerbicideBroadleaf weedsPPO Inhibitor
Insecticide FipronilInsecticideWide range of insect pestsGABA-gated chloride channel blocker[7]
Fungicide FlufenoxystrobinFungicideErysiphe graminisQuinone outside Inhibitor (QoI)
Fungicide 2-chloro-N-[2,6-dichloro-4-(trifluoromethyl)phenyl]acetamideFungicideColletotrichum acutatumStrong antifungal activity[9]

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the synthesis of a key trifluoromethyl aniline building block and a representative biological assay for herbicidal activity. These protocols are designed to be self-validating and are grounded in established methodologies.

Protocol 1: Synthesis of ortho-Trifluoromethoxylated Aniline Derivatives

This protocol describes a modern, two-step sequence for synthesizing ortho-OCF3 aniline derivatives, which are valuable building blocks for agrochemicals.[12][13] The method involves O-trifluoromethylation of an N-aryl-N-hydroxyacetamide followed by a thermally induced intramolecular OCF3 migration.

Rationale: This approach avoids the use of harsh or difficult-to-handle fluorinating agents. The use of Togni reagent II provides a bench-stable source of the electrophilic "CF3" group for the initial O-trifluoromethylation. The subsequent thermal rearrangement is a key step to install the OCF3 group at the ortho position of the aniline ring.

Materials:

  • Methyl 4-nitrobenzoate

  • 5% Rhodium on carbon (Rh/C)

  • Hydrazine monohydrate

  • Anhydrous Tetrahydrofuran (THF)

  • Acetyl chloride

  • Anhydrous Diethyl ether (Et2O)

  • Togni reagent II (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one)

  • Cesium carbonate (Cs2CO3)

  • Anhydrous Chloroform (CHCl3)

  • Nitromethane (MeNO2)

  • Standard laboratory glassware, magnetic stirrer, syringe pump, pressure vessel

Workflow Diagram:

Synthesis_Workflow cluster_step1 Step 1: Precursor Preparation cluster_step2 Step 2: O-Trifluoromethylation cluster_step3 Step 3: OCF3 Migration A Methyl 4-nitrobenzoate B Reduction with H2NNH2·H2O, Rh/C A->B C N-hydroxylamine intermediate B->C D Acetylation with AcCl C->D E Methyl 4-(N-hydroxyacetamido)benzoate (1a) D->E F React with Togni Reagent II, Cs2CO3 E->F G Methyl 4-(N-(trifluoromethoxy)acetamido)benzoate (2a) F->G H Thermal Rearrangement in MeNO2, 120°C G->H I ortho-Trifluoromethoxylated Aniline Derivative (3a) H->I

Caption: Workflow for ortho-OCF3 aniline synthesis.

Procedure:

Part A: Preparation of Methyl 4-(N-hydroxyacetamido)benzoate (Precursor 1a) [12]

  • To an oven-dried 250 mL two-neck round-bottom flask, add methyl 4-nitrobenzoate (5.00 g), 5% Rh/C (159 mg), and a magnetic stir bar.

  • Replace the atmosphere with nitrogen using three vacuum-refill cycles.

  • Add anhydrous THF (138 mL) via syringe. Cool the mixture to 0 °C.

  • Add hydrazine monohydrate (1.47 mL) dropwise at 0 °C.[12][14]

  • After reaction completion (monitored by TLC), filter the reaction mixture through Celite to remove the catalyst.

  • To the filtrate, add anhydrous Et2O (138 mL) and cool to 0 °C.

  • Slowly add a solution of acetyl chloride (2.17 mL) in anhydrous Et2O (138 mL) using a syringe pump.

  • After the addition is complete, allow the reaction to proceed until completion. Work up the reaction mixture to isolate the product, Methyl 4-(N-hydroxyacetamido)benzoate (1a).

Part B: O-Trifluoromethylation (Intermediate 2a) [12]

  • Inside a nitrogen-filled glovebox, add precursor 1a (2.00 g), Cs2CO3 (311 mg), and Togni reagent II (3.63 g) to an oven-dried 250 mL round-bottom flask.

  • Add dried and degassed chloroform (95.6 mL).

  • Seal the flask and stir the mixture at 23 °C for 16 hours.

  • Upon completion, concentrate the reaction mixture and purify by column chromatography to yield Methyl 4-(N-(trifluoromethoxy)acetamido)benzoate (2a).

Part C: Thermally Induced OCF3 Migration (Final Product 3a) [12]

  • In a 50 mL pressure vessel, combine intermediate 2a (2.51 g), a magnetic stir bar, and nitromethane (9.05 mL).

  • Seal the vessel securely and place it behind a safety shield.

  • Stir the reaction mixture at 120 °C for 20 hours. Caution: Impure nitromethane can be explosive at high temperatures.[12]

  • Cool the reaction to room temperature.

  • Concentrate the mixture in vacuo and purify the residue by column chromatography to obtain the final product, Methyl 4-acetamido-3-(trifluoromethoxy)benzoate (3a).

Protocol 2: In-Vitro Herbicidal Activity Assay (Sprout Method)

This protocol outlines a standard method for evaluating the pre-emergence herbicidal activity of test compounds against a model weed species, such as Echinochloa crusgalli (barnyard grass).[11]

Rationale: This assay provides a rapid and quantitative measure of a compound's ability to inhibit seed germination and early growth. By comparing the response to a known herbicide (e.g., Pyribenzoxim) and a solvent control, the relative potency (e.g., ED50 value) of the test compound can be determined.

Materials:

  • Test compounds (dissolved in DMSO or acetone)

  • Seeds of a target weed (e.g., Echinochloa crusgalli)

  • Petri dishes (9 cm diameter)

  • Filter paper

  • Growth chamber with controlled light and temperature

  • Positive control herbicide (e.g., Pyribenzoxim)

  • Solvent control (e.g., DMSO/acetone in water)

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of each test compound in a suitable solvent (e.g., 10 mg/mL in DMSO).

    • Create a series of dilutions to achieve final test concentrations (e.g., 0.1, 1, 10, 100 µg/mL). The final solvent concentration in all treatments should be constant and non-phytotoxic (e.g., <0.5%).

  • Assay Setup:

    • Place two layers of filter paper in each petri dish.

    • Pipette 5 mL of the respective test solution, positive control, or solvent control onto the filter paper in each dish.

    • Evenly place 20-30 seeds of the target weed onto the moist filter paper.

    • Seal the petri dishes with parafilm to prevent evaporation.

  • Incubation:

    • Place the petri dishes in a growth chamber under controlled conditions (e.g., 25±1 °C, 12h light/12h dark cycle).

  • Data Collection and Analysis:

    • After 5-7 days, measure the length of the sprout (radicle and plumule) for each seed.

    • Calculate the percent inhibition for each treatment relative to the solvent control using the formula:

      • Inhibition (%) = [1 - (Avg. length of treated / Avg. length of control)] * 100

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Use probit analysis or non-linear regression to calculate the ED50 value (the effective dose required to cause 50% inhibition of growth).[11]

Workflow Diagram:

Herbicidal_Assay_Workflow A Prepare Test Compound Dilutions C Apply 5 mL of Solution to each Dish (Test, Positive Control, Solvent Control) A->C B Prepare Petri Dishes with Filter Paper B->C D Place Weed Seeds on Filter Paper C->D E Seal Dishes and Incubate in Growth Chamber D->E F Measure Sprout Length after 5-7 Days E->F G Calculate Percent Inhibition vs. Control F->G H Determine ED50 Value via Dose-Response Analysis G->H

Caption: Workflow for in-vitro herbicidal assay.

Conclusion and Future Outlook

The trifluoromethyl aniline ether scaffold is a testament to the power of fluorine chemistry in creating high-performance agrochemicals.[1] Its derivatives have provided robust solutions for weed, insect, and disease control, significantly contributing to global food security. Future research will likely focus on developing novel derivatives with even greater selectivity, lower environmental persistence, and new modes of action to combat the growing challenge of resistance. The synthetic protocols and bioassay methods detailed herein provide a foundational framework for researchers and scientists to continue innovating within this vital area of agrochemistry.

References

  • Feng, P., & Ngai, M. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Journal of Visualized Experiments. Available from: [Link]

  • Request PDF. (2025). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. ResearchGate. Available from: [Link]

  • Li, Y., et al. (2020). Synthesis and Herbicidal Activity of Trifluoromethyl‐Substituted Phenyl Alkyl Ketoxime Esters of Bispyribac. ChemistrySelect. Available from: [Link]

  • University of Amsterdam. (2024). PFAS-free synthesis of fluorinated pharmaceutical and agrochemical compounds. ScienceDaily. Available from: [Link]

  • JoVE. (2022). Synthesis Of Ortho-Trifluoromethoxylated Aniline Derivatives l Protocol Preview. YouTube. Available from: [Link]

  • Al-Warhi, T., et al. (2025). Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. Molecules. Available from: [Link]

  • Avila, A. D., et al. (n.d.). Fungicidal Properties of Some Novel Trifluoromethylphenyl Amides. Journal of Agricultural and Food Chemistry. Available from: [Link]

  • Chinese Chemical Society. (2022). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Chinese Journal of Chemistry. Available from: [Link]

  • University of Georgia. (n.d.). Insecticidal Mode of Action. UGA Cooperative Extension. Available from: [Link]

  • Leroux, F. R., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Quistad, G. B., et al. (2018). Insecticidal and repellent properties of novel trifluoromethylphenyl amides II. Pesticide Biochemistry and Physiology. Available from: [Link]

  • Rajasekar, B., et al. (2025). A review on mode of action of insecticides. International Journal of Advanced Biochemistry Research. Available from: [Link]

  • Bhowmick, A. C. (2021). Recent Development of Trifluoromethyl Reagents: A Review. ResearchGate. Available from: [Link]

  • Beilstein Journals. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Zhang, W., et al. (n.d.). Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules. Journal of Agricultural and Food Chemistry. Available from: [Link]

  • Google Patents. (n.d.). Fungicidal aniline derivatives. Google Patents.
  • ResearchGate. (2024). Mode of Action of Novel Insecticides. ResearchGate. Available from: [Link]

  • MDPI. (2025). Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. MDPI. Available from: [Link]

  • National Institutes of Health. (n.d.). 3-(Trifluoromethyl)aniline. PubChem. Available from: [Link]

  • National Institutes of Health. (n.d.). 4-(Trifluoromethyl)aniline. PubChem. Available from: [Link]

Sources

Preparation of lipophilic aniline intermediates for API synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis & Purification of Lipophilic Aniline Intermediates

Executive Summary

Lipophilic aniline derivatives are foundational pharmacophores in modern drug discovery, particularly within kinase inhibitors (e.g., Gefitinib, Erlotinib) and GPCR modulators. Their high logP (lipophilicity) enhances membrane permeability but introduces significant process challenges: oxidative instability ("browning"), regioselectivity issues , and the "Partition Paradox" —where the product resists separation from organic impurities during aqueous workup.

This guide provides a self-validating workflow for synthesizing and purifying these critical intermediates, moving beyond standard textbook protocols to address the specific physicochemical behaviors of "greasy" aromatic amines.

Strategic Synthesis Planning

Before initiating synthesis, the route must be selected based on the substrate's electronic architecture and halogenation status.

The Decision Matrix:

  • Route A (Nitro Reduction): Best for electron-deficient rings where the nitro precursor is accessible via

    
    . Critical Risk: Dehalogenation of F/Cl/Br substituents.
    
  • Route B (Buchwald-Hartwig): Best for electron-rich or sterically hindered systems where

    
     fails. Critical Risk: Catalyst poisoning and residual Pd removal.
    

RouteSelection Start Target: Lipophilic Aniline CheckHalogen Contains Labile Halogens? (Cl, Br, I) Start->CheckHalogen CheckSterics Sterically Hindered or Electron Rich? CheckHalogen->CheckSterics No RouteA Protocol A: Pt/C Hydrogenation (Vanadium Modified) CheckHalogen->RouteA Yes (Prevent Dehalogenation) RouteB Protocol B: Pd-Catalyzed C-N Coupling (Gen-3 Precatalysts) CheckSterics->RouteB Yes RouteC Standard Pd/C Hydrogenation CheckSterics->RouteC No

Figure 1: Synthetic route selection logic based on substrate functionality. High contrast nodes indicate critical decision points.

Protocol A: Chemoselective Nitro Reduction (Halogen-Sparing)

Context: Standard Pd/C hydrogenation frequently cleaves Aryl-Cl and Aryl-Br bonds, creating impurities that are inseparable by crystallization. This protocol uses a Platinum on Carbon (Pt/C) catalyst, often doped with Vanadium or utilizing a transfer hydrogenation approach to kinetically favor nitro reduction over dehalogenation.

Reagents:

  • Substrate: Lipophilic Nitroarene (1.0 equiv)

  • Catalyst: 1% Pt/C (Vanadium doped if available) or 5% Pt/C (sulfided).

  • Solvent: THF/Methanol (1:1 v/v). Note: Lipophilic substrates require THF for solubility.

  • Hydrogen Source:

    
     gas (balloon) or Ammonium Formate (3.0 equiv).
    

Step-by-Step Methodology:

  • Solvation: Dissolve the nitroarene in THF. Add Methanol only after full dissolution. Causality: Premature addition of MeOH to highly lipophilic substrates causes precipitation/oiling out, coating the catalyst and stalling the reaction.

  • Catalyst Loading: Under Argon flow, add the Pt/C catalyst (5 wt% relative to substrate).

    • Safety: Do not add dry catalyst to solvent; wet with a small amount of toluene or water first to prevent spark ignition.

  • Reaction:

    • Option 1 (

      
      ): Purge with 
      
      
      
      x3, then
      
      
      x3. Stir vigorously at RT.
    • Option 2 (Transfer): Add Ammonium Formate. Heat to 60°C.

  • IPC (In-Process Control): Monitor by HPLC every 30 mins.

    • Endpoint: Disappearance of Nitroarene.

    • Critical Check: Look for "Des-Halo" peak (M-Halogen+H). If observed, immediately stop and switch to Fe/Acetic Acid reduction (classic Bechamp) for remaining material.

  • Workup: Filter through a Celite pad. Wash pad with THF. Concentrate filtrate to dryness immediately to avoid oxidation.

Protocol B: Buchwald-Hartwig Amination (For Hindered Cores)

Context: For lipophilic cores where nucleophilic substitution is impossible, Palladium catalysis is required. We utilize Generation-3 (G3) Precatalysts (e.g., XPhos Pd G3) which activate essentially instantaneously and prevent the induction period associated with Pd(OAc)2 + Ligand mixing.

Reagents:

  • Aryl Halide: 1.0 equiv.

  • Amine/Ammonia Source: 1.2 equiv (e.g., Benzophenone imine as an ammonia surrogate if primary aniline is target).

  • Catalyst: XPhos Pd G3 (1-3 mol%).

  • Base:

    
     (1.5 equiv) or 
    
    
    
    (2.0 equiv) for base-sensitive groups.
  • Solvent: 1,4-Dioxane or Toluene (anhydrous).

Step-by-Step Methodology:

  • Deoxygenation: Sparge the solvent with Argon for 15 minutes. Causality: Pd(0) is oxygen-sensitive; dissolved

    
     kills the active species.
    
  • Charging: In a glovebox or under positive Argon pressure, add Aryl Halide, Amine, Base, and Precatalyst to the reaction vessel.

  • Activation: Add sparged solvent. Heat to 80-100°C.

    • Visual Check: The solution should turn from orange/red to dark brown/black as the active Pd(0) species enters the cycle.

  • Quench: Cool to RT. Dilute with EtOAc. Filter through Silica/Celite plug to remove bulk Palladium.

  • Scavenging (Critical): Treat the filtrate with a metal scavenger (e.g., SiliaMetS® Thiol) for 2 hours to reduce residual Pd <10 ppm.

Master Protocol C: The "Phase-Switch" Purification

The Challenge: Lipophilic aniline salts (e.g., Anilinium Chloride) often retain significant solubility in organic solvents (DCM/EtOAc) due to the greasy aryl chain, failing to partition into the aqueous layer during acid extraction.

The Solution: The "Polarity Spike" Extraction .

Reagents:

  • Organic Phase: MTBE (Methyl tert-butyl ether) - Preferred over EtOAc due to stability at high pH.

  • Acid Phase: 2M

    
     (Phosphoric acid) or 1M Methanesulfonic Acid (MSA). HCl is often too lipophilic.
    
  • Polarity Modifier: Acetonitrile or Methanol.

Workup Mix Crude Reaction Mixture (Product + Impurities) AcidExt Acid Extraction (2M H3PO4 + 10% MeOH) Mix->AcidExt OrgLayer1 Organic Layer 1: Non-Basic Impurities (Discard) AcidExt->OrgLayer1 AqLayer1 Aqueous Layer 1: Product Salt (Anilinium) AcidExt->AqLayer1 Basify Basify to pH 12 (50% NaOH) Ice Bath AqLayer1->Basify OrgExt2 Extract into MTBE Basify->OrgExt2 Final Pure Lipophilic Aniline OrgExt2->Final

Figure 2: The "Phase-Switch" purification logic. The addition of MeOH to the acid phase is critical to prevent the lipophilic salt from oiling out.

Protocol:

  • Dissolve crude mixture in MTBE.

  • Extraction 1 (Acid): Extract with 2M

    
     containing 10% Methanol.
    
    • Why MeOH? It increases the solubility of the greasy salt in the aqueous phase, preventing the formation of a third "rag" layer (oiling out).

  • Separation: Discard the organic layer (contains non-basic impurities).

  • Wash: Wash the aqueous layer once with fresh MTBE to remove entrained neutrals.

  • Liberation: Cool the aqueous layer to 0°C. Slowly add 50% NaOH until pH > 12.

    • Observation: The product will precipitate as a milky emulsion or oil.

  • Extraction 2 (Recovery): Extract the basic aqueous mixture with MTBE (x3).

  • Drying: Dry combined organics over

    
     (Sodium Sulfate). Do not use 
    
    
    
    for sensitive amines as it is slightly acidic.

Stability & Storage (The "Anti-Browning" Protocol)

Anilines oxidize rapidly in air to form azo-dimers and quinones (colored impurities).

  • Never store as a free base for >24 hours unless under sealed Argon.

  • Salt Formation: Convert the purified oil immediately to the HCl or Tosylate salt.

    • Method: Dissolve amine in

      
      . Add 1M HCl in 
      
      
      
      dropwise. Filter the white precipitate.
    • Result: The salt form is indefinitely stable at RT.

Troubleshooting Table

ObservationRoot CauseCorrective Action
Product "Des-Halo" peak in MS Over-reduction during hydrogenation.Switch catalyst to sulfided Pt/C or use Fe/AcOH reduction.
Low Yield in Buchwald Catalyst poisoning by

or S-impurities.
Re-sparge solvents; ensure amine is free of thiols; increase catalyst loading to 5%.
Emulsion during Workup Lipophilic salt is insoluble in both phases.Add 10-20% Methanol to the aqueous acid phase; filter emulsion through Celite.
Product turns red/brown Oxidation (Quinone formation).Purify via short silica plug (1%

in eluent) and immediately form HCl salt.

References

  • Chemoselective Reduction of Nitroarenes

    • Title: Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydr
    • Source: Synlett (2014).[1]

  • Buchwald-Hartwig Protocols

    • Title: A General and Efficient Catalyst System for the Palladium-Catalyzed Amination of Aryl Halides.[2]

    • Source: Journal of the American Chemical Society (2008).
    • URL:[Link]

  • Purification Strategies (Amine Workup)

    • Title: Practical Guide to Workup and Purific
    • Source: University of Rochester, Not Voodoo.
    • URL:[Link]

  • Industrial Scale Considerations

    • Title: Organic Process Research & Development: Scalable Synthesis of Aniline Intermedi
    • Source: ACS Public
    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support: Purification Protocols for Lipophilic Trifluoromethyl Anilines

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic Triage: Know Your Impurities

Before initiating purification, you must characterize the crude mixture. The unique structure of your molecule—a basic aniline core flanked by a lipophilic alkoxy tail and an electron-withdrawing trifluoromethyl group—creates a specific impurity profile.

Target Molecule Properties:

  • Basicity: Weakly basic (due to electron-withdrawing

    
    ).
    
  • Lipophilicity: High (LogP > 4 estimated due to 2-methylpentyl chain +

    
    ).[1]
    
  • Stability: Prone to oxidation (browning) upon air exposure.[1]

Impurity TypeOriginPhysicochemical BehaviorRemoval Strategy
Nitro Precursor Incomplete reductionNeutral / Non-polarStays in organic phase during acid extraction.[1]
Phenol Derivative Ether cleavage (hydrolysis)Acidic (

)
Removed via alkaline wash (NaOH/KOH).[1]
Alkyl Halide Unreacted starting materialNeutral / LipophilicStays in organic phase during acid extraction.[1]
Azo/Azoxy Dimers Oxidation side-productsNeutral / Highly ColoredChromatographic separation required.
Aniline Isomers Regioisomers from nitrationBasicDifficult; requires high-resolution chromatography.[1]

The "Gold Standard" Protocol: Modified Acid-Base Extraction

Issue: Standard acid-base extraction often fails for this molecule because the anilinium salt is too lipophilic ("greasy") to dissolve fully in water, leading to an emulsion or precipitation at the interface. Solution: The Biphasic Methanolic Rescue protocol.

Reagents Required[1][2][3][4][5][6][7][8][9]
  • Organic Solvent: Diethyl Ether (

    
    ) or Methyl tert-butyl ether (MTBE).[1] Avoid DCM if possible to prevent emulsion formation.
    
  • Acid Extraction Buffer: 2M HCl mixed with Methanol (3:1 ratio).[1]

  • Base Neutralizer: 4M NaOH (cold).

  • Wash Solution: Saturated NaCl (Brine).

Step-by-Step Methodology
  • Dissolution: Dissolve the crude reaction mixture in

    
     (10 mL per gram of crude).
    
  • Alkaline Pre-Wash (Crucial):

    • Wash the organic phase with 1M NaOH (

      
       mL).
      
    • Purpose: This removes phenolic impurities (from ether cleavage) which can co-elute during chromatography.[1]

    • Discard the aqueous (bottom) layer.[2]

  • The "Greasy Salt" Extraction:

    • Extract the organic phase with the Acid Extraction Buffer (

      
       mL).
      
    • Technical Insight: The added methanol increases the solubility of the lipophilic anilinium salt in the aqueous phase, preventing interface "rag" formation.

    • Keep the Aqueous Layer (Bottom). This contains your product.

    • Keep the Organic Layer (Top). This contains non-basic impurities (Nitro, Alkyl Halide). Check by TLC to ensure no product remains before discarding.

  • Recovery:

    • Combine the acidic aqueous extracts.

    • Cool to 0°C in an ice bath.[1]

    • Slowly basify with 4M NaOH until pH > 12.[1] Caution: Exothermic.[1]

    • The product will oil out or precipitate.[3]

  • Final Isolation:

    • Extract the cloudy aqueous mixture with fresh

      
       (
      
      
      
      ).
    • Dry combined organics over

      
      .[1]
      
    • Concentrate in vacuo (Keep bath temp < 40°C to prevent oxidation).[1]

Workflow Visualization

AcidBaseExtraction Crude Crude Mixture (Aniline + Impurities) Dissolve Dissolve in Et2O Crude->Dissolve BaseWash Wash with 1M NaOH Dissolve->BaseWash Sep1 Separation 1 BaseWash->Sep1 AqWaste1 Aqueous Waste (Phenols) Sep1->AqWaste1 Bottom Layer OrgLayer1 Organic Layer (Aniline + Neutrals) Sep1->OrgLayer1 Top Layer AcidExt Extract with HCl : MeOH (3:1) OrgLayer1->AcidExt Sep2 Separation 2 AcidExt->Sep2 OrgWaste Organic Waste (Nitro, Alkyl Halides) Sep2->OrgWaste Top Layer AqProduct Aqueous Acid Layer (Anilinium Salt) Sep2->AqProduct Bottom Layer Basify Basify (pH > 12) Extract w/ Et2O AqProduct->Basify FinalProd Pure Aniline Basify->FinalProd

Caption: Logic flow for the "Biphasic Methanolic Rescue" extraction protocol.

Protocol: Anti-Streaking Chromatography

Issue: If acid-base extraction is insufficient (e.g., presence of isomers), you must use silica chromatography.[1] However, anilines "streak" or "tail" on silica due to hydrogen bonding with acidic silanol groups (


).[1]
Solution:  Amine-Deactivated Silica.
Method A: Mobile Phase Modifier (Standard)

Add 1% Triethylamine (TEA) to your mobile phase (e.g., Hexane/Ethyl Acetate + 1% TEA).

  • Mechanism:[1][4][5][6][7] TEA is a stronger base than your aniline. It preferentially binds to the acidic sites on the silica, creating a "shield" that allows your product to elute as a sharp band.

Method B: Pre-treated Silica (High Purity)

For difficult separations where TEA co-elution is a problem for NMR:

  • Slurry silica gel in Hexane containing 5% TEA.

  • Let stand for 15 minutes.

  • Flush the column with pure Hexane (2 column volumes) to remove excess free TEA.

  • Load your sample.[1][8][3]

  • Elute with your standard Hexane/EtOAc gradient.

Recommended Gradient: Start: 100% Hexane


 End: 80:20 Hexane:EtOAc.
(Note: The lipophilic tail makes this compound elute early. Do not start with high polarity).

Troubleshooting & FAQ

Q: My product turned brown/black overnight. Is it ruined?

  • Diagnosis: This is surface oxidation, common with electron-rich anilines.[1]

  • Fix: Usually, the impurity is trace (<1%) but highly colored. Filter the solution through a small pad of silica or activated charcoal.

  • Prevention: Store the purified oil under Argon/Nitrogen at -20°C. If storing as a solid, convert it to the HCl salt (bubbling HCl gas into ether solution), which is significantly more oxidation-resistant.

Q: I have low recovery after the acid-base extraction.

  • Cause: The fluorinated anilinium salt is likely too lipophilic and remained in the organic layer or precipitated at the interface.

  • Fix: Re-extract the "Organic Waste" layer with a more polar acid mix (e.g., 2M HCl in 50% Methanol). Alternatively, skip the extraction and use Method B (Chromatography).

Q: Can I use DCM (Dichloromethane) for the extraction?

  • Advice: Avoid it if possible. DCM has a density similar to concentrated brine/salt solutions, leading to emulsion issues ("rag layers"). Ether or MTBE provides a cleaner density difference.

References

  • Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989.[1] (Standard protocols for amine extraction and salt formation).

  • Leonard, J., Lygo, B., Procter, G. Advanced Practical Organic Chemistry, 3rd Ed.[1] CRC Press, 2013.[1] (Techniques for flash chromatography of basic compounds).

  • Gottlieb, H.E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[1] J. Org.[1] Chem. 1997, 62, 21, 7512–7515.[1] Link (Essential for identifying TEA residues).[1]

  • Biotage Technical Guide. "Purification of Ionizable Organic Amine Compounds." Link (Modern flash chromatography modifications).

  • ResearchGate Community. "Prevention of Aniline Oxidation."[1][9] Link (Peer-reviewed discussion on handling air-sensitive amines).

Sources

Technical Support Center: Preventing Oxidation of Aniline Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting & Stabilization Protocols for Aniline Derivatives ID: ANL-STAB-001 Last Updated: February 22, 2026 Audience: Medicinal Chemists, Process Chemists, R&D Scientists

Introduction: The Chemistry of Degradation

Aniline intermediates are notoriously prone to oxidation due to the electron-rich nature of the aromatic ring.[1][2] The lone pair on the nitrogen atom can facilitate the formation of radical cations, leading to polymerization (forming "Aniline Black") or oxidation to N-oxides, hydroxylamines, and nitro compounds.

This degradation is catalyzed by:

  • Oxygen: Radical chain propagation.

  • Light: Photo-excitation accelerates radical formation.

  • Trace Metals: Catalyze single-electron transfers (SET).

  • Acidic Silica: Surface silanols can catalyze decomposition during purification.

The following guide provides field-proven protocols to arrest these pathways.

Module 1: Quenching & Extraction (The Critical Window)[3]

Q: My reaction mixture turned dark/black immediately upon adding water. Is the product lost?

A: Not necessarily. The dark color is often due to trace amounts of highly colored polymeric impurities (polyanilines) forming at the interface where oxygen concentration is highest. The bulk of your material may still be intact.

Root Cause: Rapid oxidation of the free base aniline upon exposure to dissolved oxygen in the quench water, often accelerated by exotherms.

Corrective Protocol: The Reductive Quench Do not use plain water. Use a reducing buffer to scavenge oxygen and radicals immediately.

Standard Operating Procedure: Sodium Dithionite Wash

Use this protocol for highly sensitive electron-rich anilines (e.g., phenylenediamines, amino-phenols).

  • Preparation: Prepare a 10% w/v aqueous solution of Sodium Dithionite (

    
    ) .
    
    • Note: Sodium metabisulfite (

      
      ) is a viable alternative but dithionite is superior for preventing radical polymerization [1].
      
  • The Quench: Pour the reaction mixture into the dithionite solution (not vice versa) under an inert atmosphere (Argon/Nitrogen) if possible.

  • Extraction:

    • Use degassed solvents (sparge with

      
       for 10 mins).
      
    • Crucial Step: Add a spatula tip of solid sodium dithionite directly to the separatory funnel during the extraction.

  • Phase Separation:

    • Keep the pH of the aqueous layer slightly basic (pH 8-9) to ensure the aniline is in the organic phase, but avoid extreme basicity which promotes autoxidation.

  • Drying: Dry over Sodium Sulfate (

    
    ). Avoid Magnesium Sulfate (
    
    
    
    ) for ultra-sensitive amines as its slight Lewis acidity can sometimes promote degradation on the surface.
Data: Antioxidant Efficacy Comparison
AdditiveScavenging MechanismRecommended Use Case
Sodium Dithionite Strong reducing agent; reduces oxidized impurities back to parent amine.Best for Workup. High-risk substrates (e.g., diaminobenzenes).
Sodium Thiosulfate Mild reducing agent; neutralizes peroxides/halogens.Good for quenching oxidants (e.g., after NBS bromination).
Ascorbic Acid Radical scavenger.Useful additive during chromatography (mobile phase).[3]
BHT (Butylated hydroxytoluene) Radical chain terminator.Add to ether/THF solvents before extraction.

Module 2: Purification (Chromatography)

Q: My compound streaks on the TLC plate and decomposes on the column. I lose 50% mass recovery.

A: This is a classic "Silica Acidity" failure. Silica gel is slightly acidic (pH ~5-6). Electron-rich anilines act as bases, hydrogen-bonding tightly to surface silanols (


), leading to irreversible adsorption and surface-catalyzed oxidation [2].

Corrective Protocol: The Neutralized Column You must deactivate the silica surface before the compound touches it.

Standard Operating Procedure: Triethylamine (TEA) Passivation
  • Mobile Phase Prep: Prepare your eluent system (e.g., Hexane/EtOAc) and add 1% Triethylamine (

    
    ) .
    
  • Slurry Packing: Slurry the silica in this TEA-spiked solvent. Let it sit for 5-10 minutes.

    • Mechanism:[1][4][5][6][7] TEA is a stronger base than your aniline. It preferentially binds to the acidic silanol sites, "capping" them.

  • The Flush: Flush the column with 2-3 column volumes of the mobile phase.

  • Loading: Load your sample.

    • Pro-Tip: If your compound is extremely unstable, use Alumina (Basic) instead of silica, though resolution may be lower.

Visualization: The Workup Decision Tree

WorkupLogic Start Reaction Complete IsSensitive Is the Aniline Electron-Rich? Start->IsSensitive StandardWorkup Standard Workup (Water/Brine) IsSensitive->StandardWorkup No (e.g., Nitroaniline) ReductiveWorkup Reductive Workup (Na2S2O4 Wash) IsSensitive->ReductiveWorkup Yes (e.g., Diamine) Purification Purification Method? StandardWorkup->Purification ReductiveWorkup->Purification NormalSilica Standard Silica Flash Column Purification->NormalSilica Stable DeactivatedSilica TEA-Neutralized Silica Column Purification->DeactivatedSilica Streaks on TLC Storage Storage: HCl Salt or Argon NormalSilica->Storage DeactivatedSilica->Storage

Figure 1: Decision matrix for selecting the appropriate workup and purification pathway based on substrate stability.

Module 3: Storage & Rescue

Q: I stored my pure oil in the freezer, but it turned red/brown overnight.

A: Free base anilines are rarely stable as oils. The "red" color is a trace quinone-imine impurity, which acts as an autocatalyst for further degradation.

Corrective Protocol: Salt Formation & Inerting

  • Salt Formation (The Gold Standard):

    • Dissolve the aniline in diethyl ether or dioxane.

    • Add 1M HCl in ether (or 4M HCl in Dioxane) dropwise.

    • Filter the precipitate. The Anilinium Hydrochloride salt is generally indefinitey stable because the lone pair is protonated and unavailable for oxidation [3].

  • Argon vs. Nitrogen:

    • Use Argon for storage.[5][8] Argon is denser than air and forms a "blanket" over the sample. Nitrogen is lighter and diffuses away more easily when the vial is opened.

  • Rescue of Oxidized Material:

    • If your material is colored but chemically mostly pure (check NMR), dissolve in boiling ethanol/water.

    • Add Activated Carbon (charcoal).[3][9]

    • Filter hot through Celite. The carbon preferentially adsorbs the planar, conjugated oxidized impurities [4].

Visualizing the Oxidation Mechanism

Understanding how the oxidation occurs helps in preventing it. The diagram below illustrates the radical pathway and where our interventions act.

OxidationMech Aniline Aniline (Free Base) Radical Radical Cation [Ph-NH2•]+ Aniline->Radical O2 / Light / Metals Dimer Dimerization (C-N or N-N coupling) Radical->Dimer Polymer Aniline Black (Polymer) Dimer->Polymer Block1 Intervention: Acid (Salt Formation) Block1->Aniline Removes Lone Pair Block2 Intervention: Reducing Agent (Na2S2O4) Block2->Radical Quenches Radical

Figure 2: Mechanistic pathway of aniline oxidation. Salt formation prevents the initial step; reducing agents reverse/quench the radical intermediate.

References

  • Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite (Sodium Dithionite). Retrieved from [Link]

  • University of Rochester. (n.d.). Chromatography: The Solid Phase. Retrieved from [Link]

  • Biotage. (2023).[10] How can I remove color from my reaction product? Retrieved from [Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in 2-Methylpentyl Ether Formation

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #ETH-2MP-001 Status: Open Assigned Specialist: Senior Application Scientist Topic: Troubleshooting steric hindrance and elimination competition in the synthesis of 2-methylpentyl ethers.

Executive Summary: The Beta-Branching Paradox

The synthesis of 2-methylpentyl ethers presents a classic organic chemistry challenge: Beta-Branching . While the reaction center (C1) is primary, the methyl group at the C2 (beta) position creates significant steric bulk.

This structure creates a kinetic penalty for SN2 reactions and lowers the energy barrier for E2 elimination. If you are experiencing low yields, unreacted starting material, or high alkene byproducts (2-methyl-1-pentene), your current protocol likely fails to account for this specific steric profile.

This guide provides three validated workflows to bypass these limitations, structured by the specific nature of your coupling partners.

Part 1: Diagnostic Workflow

Before selecting a protocol, identify your specific coupling scenario using the logic map below.

EtherSynthesisLogic Start START: Define Coupling Partners Q1 Is 2-Methylpentanol the Nucleophile (RO-) or the Electrophile (R-X)? Start->Q1 PathA 2-Methylpentanol is the NUCLEOPHILE (Alcohol source) Q1->PathA Nucleophile PathB 2-Methylpentanol is the ELECTROPHILE (Halide source) Q1->PathB Electrophile Q2 Is the Electrophile Partner Hindered (Secondary/Tertiary)? PathA->Q2 Method3 METHOD C: Mitsunobu Reaction (Avoids Halide entirely) PathB->Method3 Standard S_N2 Fails (High Elimination Risk) Method1 METHOD A: Standard Williamson (NaH + Unhindered Halide) Q2->Method1 No (Primary/Methyl) Method2 METHOD B: Silver Oxide (Ag2O) Promoted Alkylation Q2->Method2 Yes or Acid Sensitive

Figure 1: Decision matrix for selecting the optimal etherification protocol based on substrate role and steric demand.

Part 2: Validated Protocols

Method A: Optimized Williamson Ether Synthesis

Best For: Reacting 2-methyl-1-pentanol with unhindered electrophiles (e.g., Methyl Iodide, Benzyl Bromide).

The Science: Because 2-methyl-1-pentanol is a primary alcohol, it forms a stable alkoxide. The steric bulk is far enough from the oxygen that nucleophilicity is maintained, provided the electrophile is not hindered.

Protocol:

  • Deprotonation: Suspend NaH (1.2 eq, 60% dispersion in oil) in anhydrous THF or DMF (0.5 M) under Argon.

  • Addition: Add 2-methyl-1-pentanol (1.0 eq) dropwise at 0°C. Stir for 30 min at room temperature (RT) until H2 evolution ceases.

    • Critical Check: Ensure the solution is clear (alkoxide formation complete) before adding the electrophile.

  • Alkylation: Add the unhindered alkyl halide (1.1 eq) dropwise at 0°C.

  • Reaction: Warm to RT. If using a chloride, add TBAI (tetrabutylammonium iodide, 10 mol%) to catalyze via the Finkelstein mechanism.

Common Failure: Attempting this method with a secondary halide (e.g., Isopropyl bromide) will result in E2 elimination of the electrophile.

Method B: The Mitsunobu Inversion (The "Gold Standard")

Best For: Reacting 2-methyl-1-pentanol with Phenols or acidic nucleophiles. Why it works: This method avoids the formation of a 2-methylpentyl halide intermediate entirely. Alkyl halides with beta-branching (like 1-iodo-2-methylpentane) are notoriously sluggish in SN2 and prone to elimination. The Mitsunobu reaction activates the alcohol oxygen directly, creating a leaving group (OPPh3+) that is displaced rapidly, often bypassing the E2 pathway [1, 4].

Protocol:

  • Setup: Dissolve 2-methyl-1-pentanol (1.0 eq), the nucleophile (e.g., Phenol, 1.1 eq), and Triphenylphosphine (PPh3, 1.2 eq) in anhydrous THF or Toluene.

  • Activation: Cool to 0°C.

  • Reagent Addition: Add DIAD (Diisopropyl azodicarboxylate, 1.2 eq) dropwise.

    • Pro-Tip: For strictly hindered "neopentyl-like" substrates, sonication during addition has been shown to significantly improve yields compared to stirring alone [5].[1]

  • Workup: Stir at RT for 12–24 hours. Concentrate and purify via column chromatography.

Method C: Silver Oxide (Ag₂O) Promoted Alkylation

Best For: Acid-sensitive substrates or when strong bases (NaH) cause decomposition. The Science: Ag2O acts as a mild base and a halogen scavenger. It coordinates with the leaving group (halide), enhancing its electrophilicity without generating a harsh, highly basic environment that triggers elimination [2].

Protocol:

  • Mix: Combine 2-methyl-1-pentanol (excess, used as solvent if cheap, or 1.0 eq in DCM), Alkyl Iodide (1.5 eq), and Ag2O (1.5 eq).

  • Conditions: Stir in the dark (foil-wrapped flask) at RT or 40°C.

  • Filtration: Filter through a Celite pad to remove silver salts.

Part 3: Troubleshooting & FAQs

Issue 1: "I am seeing large amounts of alkene (2-methyl-1-pentene)."

Diagnosis: E2 Elimination is outcompeting SN2 substitution.[2] Cause: You are likely using a base (NaH/KOH) with a 2-methylpentyl halide. The base is deprotonating the beta-hydrogen (at C2) rather than attacking the C1 carbon. Solution:

  • Immediate Fix: Switch to Method B (Mitsunobu) . Do not use the halide; use the alcohol.

  • Alternative: If you must use the halide, switch the solvent to a polar aprotic solvent (DMSO or DMF) to strip the cation and increase the nucleophile's reactivity, and lower the temperature to 0°C.

Issue 2: "The reaction is stalling at 50% conversion."

Diagnosis: Steric shielding of the transition state. Cause: The methyl group at C2 creates a "cone of protection" that hinders the approach of the nucleophile. Solution:

  • Catalysis: Add 18-Crown-6 (if using K+ bases) or 15-Crown-5 (if using Na+ bases) to dissociate the ion pair, making the alkoxide "naked" and more reactive.

  • Leaving Group: Switch from Bromide to Iodide, or add TBAI (Phase Transfer Catalyst) to generate the iodide in situ.

Issue 3: "Can I use acid catalysis (sulfuric acid) to condense two alcohols?"

Answer: No. Reason: Acid-catalyzed etherification works well for symmetrical, primary, unhindered alcohols (like ethanol


 diethyl ether). With 2-methyl-1-pentanol, the harsh acidic conditions and heat required will lead to:
  • Carbocation rearrangements (hydride shifts).

  • Significant elimination to the alkene [6].

  • Formation of complex oligomers.

Part 4: Data & Solvent Selection Guide

Table 1: Solvent Effects on Reaction Pathway

Solvent ClassExamplesEffect on SN2 (Ether)Effect on E2 (Alkene)Recommendation
Polar Aprotic DMF, DMSO, DMAHigh (Enhances nucleophilicity)ModeratePreferred for Method A
Polar Protic Ethanol, MethanolLow (Solvates nucleophile)HighAvoid
Non-Polar Toluene, HexaneLowLowUse only with Phase Transfer Catalysts
Ethereal THF, Diethyl EtherModerateModerateStandard for Method A & B

References

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis: Mechanism and Limitations.[3][4] Retrieved from

  • OpenStax Chemistry. (2023). Preparing Ethers: Silver Oxide Variation.[4][5] Retrieved from

  • BenchChem Technical Support. (2025). Preventing Elimination Side Reactions in Williamson Synthesis. Retrieved from

  • Chemistry Steps. (2025). The Mitsunobu Reaction: Mechanism and Steric Considerations. Retrieved from

  • Lepore, S. D., & He, Y. (2003). Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction.[1] Journal of Organic Chemistry. Retrieved from

  • Filo Education. (2025). Acid-catalyzed Dehydration of Beta-Branched Alcohols. Retrieved from

Sources

Validation & Comparative

A Comprehensive Guide to the ¹H NMR Spectrum Analysis of 2-[(2-Methylpentyl)oxy]-5-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparison of Analytical Techniques for Pharmaceutical Research and Development

In the landscape of pharmaceutical development, the precise structural elucidation of novel chemical entities is paramount. This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-[(2-Methylpentyl)oxy]-5-(trifluoromethyl)aniline, a compound of interest in medicinal chemistry. As a Senior Application Scientist, this document aims to deliver not only a thorough interpretation of its ¹H NMR spectrum but also a comparative overview of alternative and complementary analytical techniques. This guide is designed to equip researchers, scientists, and drug development professionals with the necessary insights for comprehensive characterization of such substituted anilines.

The Pivotal Role of ¹H NMR in Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as a cornerstone in organic chemistry for the unambiguous determination of molecular structure.[1][2] Its ability to provide information on the number of distinct protons, their chemical environment, and their proximity to neighboring protons makes it an indispensable first-line analytical tool.

A detailed analysis of the structure of this compound allows for a confident prediction of its ¹H NMR spectrum. The spectrum is anticipated to exhibit distinct signals corresponding to the aromatic protons, the protons of the 2-methylpentyl group, and the amine protons.

The aromatic region is expected to show three distinct signals due to the substitution pattern on the benzene ring. Protons on an aromatic ring typically resonate between 6.5 and 8.0 ppm.[3][4] The electron-donating amino group (-NH₂) and the alkoxy group (-O-R) will shield the ortho and para protons, shifting them upfield, while the electron-withdrawing trifluoromethyl group (-CF₃) will deshield nearby protons, shifting them downfield.

The aliphatic region will be more complex due to the chiral center in the 2-methylpentyl group, leading to diastereotopic protons and potentially more complex splitting patterns. Protons on saturated, sp³-hybridized carbons generally absorb at higher fields (0.7-2.2 ppm).[5][6] The protons on the carbon adjacent to the oxygen atom (O-CH₂) will be deshielded and appear at a lower field, typically in the range of 3.5-5.5 ppm.[7]

The amine (-NH₂) protons often appear as a broad singlet, and their chemical shift can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[8]

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppm (Predicted)MultiplicityIntegrationAssignment
~7.0-7.2d1HAromatic Proton
~6.8-7.0dd1HAromatic Proton
~6.6-6.8d1HAromatic Proton
~3.8-4.0m2HO-CH
~3.7 (broad)s2HNH
~1.8-2.0m1HCH -CH₃
~1.4-1.6m2HCH ₂-CH₂-CH₃
~1.2-1.4m2HCH ₂-CH₃
~0.9d3HCH-CH
~0.9t3HCH₂-CH

Note: The predicted chemical shifts and multiplicities are estimations and can vary based on the solvent and experimental conditions.

A standardized protocol ensures the acquisition of high-quality, reproducible ¹H NMR spectra.

Step-by-Step Methodology:

  • Sample Preparation: Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

  • Solvent Selection: Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is a common choice for similar compounds.[8]

  • Homogenization: Gently agitate the tube to ensure the sample is fully dissolved.

  • Data Acquisition:

    • Spectrometer: Utilize a 400 MHz or higher field NMR spectrometer.

    • Number of Scans (NS): Acquire 16 to 64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.[8]

    • Relaxation Delay (D1): Set a relaxation delay of 1-2 seconds.[8]

    • Acquisition Time (AQ): Use an acquisition time of 2-4 seconds.[8]

    • Spectral Width (SW): A spectral width of approximately 16 ppm, centered around 6 ppm, should be sufficient.[8]

  • Data Processing:

    • Software: Process the raw data using standard NMR software (e.g., MestReNova, TopSpin).

    • Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz before Fourier transformation to enhance the signal-to-noise ratio.[8]

    • Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration.

    • Referencing: Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Sources

Safety Operating Guide

2-[(2-Methylpentyl)oxy]-5-(trifluoromethyl)aniline proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Safety & Logistics Profile

As a Senior Application Scientist, I must emphasize that 2-[(2-Methylpentyl)oxy]-5-(trifluoromethyl)aniline is not a generic organic waste. It is a highly specific fluorinated aniline intermediate, likely utilized in the synthesis of antimalarial 8-aminoquinolines (analogous to Tafenoquine precursors) or specialized agrochemicals.

Its disposal profile is governed by two critical structural features:

  • The Trifluoromethyl (-CF₃) Group: This moiety possesses high thermal stability. Standard incineration (800°C) is often insufficient to break the C-F bond, potentially leading to the emission of PFAS-like byproducts or hydrofluoric acid (HF) if not processed in a facility with specific scrubbers and secondary combustion chambers (>1100°C).

  • The Aniline Core: Anilines are notorious for inducing methemoglobinemia (oxidizing hemoglobin to methemoglobin), rendering red blood cells incapable of carrying oxygen. This effect can occur via skin absorption or inhalation, often with a delayed onset.

Immediate Action Directive:

  • Waste Stream: Halogenated Organic Waste (Strict Segregation).

  • Disposal Method: High-Temperature Incineration with HF Scrubbing.

  • Incompatibility: Never mix with strong acids (exothermic salt formation) or oxidizers.

Immediate Safety & Handling Protocol

Before discussing disposal, the handling protocol must ensure the material does not become a biological hazard during the transfer process.

Personal Protective Equipment (PPE) Matrix
PPE ComponentSpecificationScientific Rationale
Respiratory NIOSH-approved N95 (solids) or P100/OV cartridge (if dissolved).Anilines have low odor thresholds but high toxicity. Inhalation prevents rapid systemic absorption.
Dermal (Hands) Double Gloving: Inner: Nitrile (4 mil)Outer: Silver Shield® (Laminate) or thick Nitrile (8 mil).The lipophilic (2-methylpentyl)oxy tail increases skin permeation rates compared to simple anilines. Standard latex is permeable.
Eye/Face Chemical Safety Goggles + Face Shield.Risk of corneal opacity and irreversible eye damage typical of fluorinated anilines.
Body Tyvek® Lab Coat or Apron.Prevents contamination of street clothes; anilines bind to fabrics and can cause secondary exposure at home.
Operational Handling (The "Self-Validating" System)

To ensure safety, use a "Buddy System" for transfers >10g.

  • Containment: Always handle within a certified chemical fume hood or glovebox.

  • Decontamination: Wipe outer gloves with a solvent (ethanol/acetone) before doffing to prevent cross-contamination of the doffing area.

  • Validation: Use aniline-indicator swipes on work surfaces after handling to verify no residue remains.

Waste Classification & Segregation

Proper classification is the cornerstone of regulatory compliance (RCRA in the US, Waste Framework Directive in the EU).

  • RCRA Code (USA): Likely not a specific "U" or "P" listed waste by CAS alone, but defaults to D001 (Ignitable, if in solvent) or Characteristic Toxic if leachable.

  • Halogen Content: The presence of the -CF₃ group mandates classification as Halogenated Solvent/Organic .

Segregation Rules:

  • DO NOT MIX with Non-Halogenated Solvents (e.g., Acetone, Methanol) → This increases the volume of expensive halogenated waste.

  • DO NOT MIX with Acids → Anilines are basic; mixing with acid waste causes heat generation and formation of anilinium salts, which may precipitate and clog waste lines.

Step-by-Step Disposal Procedure

Step 1: Preparation & Packaging
  • Solids: Collect pure solid waste in a wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but poses a breakage risk.

  • Liquids (Mother Liquors): Collect in dedicated "Halogenated Waste" carboys (HDPE or Coated Steel).

  • Labeling: The label must explicitly state:

    • Chemical Name: this compound

    • Hazard Checkboxes: Toxic, Irritant, Halogenated.[1]

    • Constituents: If in solution, list the solvent % (e.g., "Dichloromethane 90%, Aniline deriv. 10%").

Step 2: Spill Response (Immediate)
  • Minor Spill (<100 mL/g):

    • Evacuate the immediate area.[2]

    • Don full PPE (Silver Shield gloves).

    • Cover with Sand or Vermiculite . Do not use sawdust (combustible reaction risk).

    • Scoop into a sealable container and label as "Hazardous Waste - Debris."

    • Clean surface with mild detergent; do not use bleach (potential reaction with amines).

Step 3: Final Destruction (The TSDF Path)

The material must be shipped to a Treatment, Storage, and Disposal Facility (TSDF) permitted for:

  • Incineration Code: INCIN (High-temperature incineration).

  • Parameter: Combustion chamber temp >1100°C with residence time >2 seconds.

  • Scrubbing: Alkaline scrubbing required to neutralize Hydrogen Fluoride (HF) gas generated from the trifluoromethyl group.

Visual Workflow: Waste Decision Matrix

The following diagram illustrates the logical flow for determining the correct disposal path for this specific compound.

DisposalWorkflow Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck SolidWaste Solid Residue/Powder StateCheck->SolidWaste LiquidWaste Liquid/Mother Liquor StateCheck->LiquidWaste Container Select Container: HDPE Jar or Carboy SolidWaste->Container Segregation Segregation Check: Is it mixed with Acids? LiquidWaste->Segregation Neutralize CRITICAL: Neutralize separately (Exothermic Risk) Segregation->Neutralize Yes (Acidic) Segregation->Container No (Neutral/Basic) Neutralize->Container After Neutralization Labeling Labeling: 'HALOGENATED ORGANIC' + Toxic Symbol Container->Labeling TSDF TSDF Destination: High-Temp Incineration (w/ HF Scrubber) Labeling->TSDF

Caption: Decision matrix ensuring proper segregation from acids and routing to high-temperature incineration to destroy C-F bonds.

Quantitative Data: Physical & Hazard Properties

PropertyValue/DescriptionRelevance to Disposal
Molecular Formula C₁₃H₁₈F₃NOHigh Carbon/Fluorine ratio requires oxygen-rich combustion.
Boiling Point >250°C (Estimated)Low volatility reduces inhalation risk unless aerosolized or heated.
LogP (Lipophilicity) ~4.5 - 5.0 (Estimated)High. Indicates strong potential for bioaccumulation. Do not release to drains.
Flash Point >110°CLikely not "Ignitable" (D001) unless in solvent, but combustible.
Incompatibility Strong Oxidizers, AcidsRisk of fire or toxic gas generation during storage.[3]

References

  • PubChem. (2025). 2-Methoxy-5-(trifluoromethyl)aniline Compound Summary (Analogous Hazard Data). National Library of Medicine. [Link][4]

  • U.S. EPA. (2024). Management of Halogenated Solvent Wastes. Environmental Protection Agency.[1] [Link]

  • Vertex Pharmaceuticals/GSK. (2018). Tafenoquine (Krintafel) Prescribing Information (Chemical Structure Context). FDA Access Data. [Link]

Sources

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